molecular formula C7H4BrN3O2 B1268602 3-bromo-6-nitro-1H-indazole CAS No. 70315-68-3

3-bromo-6-nitro-1H-indazole

Cat. No.: B1268602
CAS No.: 70315-68-3
M. Wt: 242.03 g/mol
InChI Key: JUKJZBGTZKOXPG-UHFFFAOYSA-N
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Description

3-bromo-6-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKJZBGTZKOXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348775
Record name 3-bromo-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70315-68-3
Record name 3-bromo-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 3-bromo-6-nitro-1H-indazole from 6-nitroindazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical guide for the synthesis of 3-bromo-6-nitro-1H-indazole from 6-nitroindazole. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide details a proposed experimental protocol, presents relevant quantitative data from analogous reactions, and visually represents the synthetic workflow.

Introduction

This compound is a valuable heterocyclic compound often utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The introduction of a bromine atom at the 3-position of the indazole ring provides a reactive handle for further functionalization through various cross-coupling reactions, while the nitro group at the 6-position can be a key pharmacophoric feature or a precursor to an amino group. This guide outlines a feasible synthetic route for the preparation of this compound starting from commercially available 6-nitroindazole.

Reaction Scheme

The synthesis of this compound from 6-nitroindazole proceeds via an electrophilic aromatic substitution reaction. The indazole ring is sufficiently activated for bromination, and the bromine atom is directed to the C3 position. A common and effective method for this transformation is the use of elemental bromine in a suitable solvent, such as N,N-dimethylformamide (DMF).

Figure 1: Proposed Reaction Scheme

cluster_reactants Reactants cluster_products Product R1 6-Nitro-1H-indazole P1 This compound R1->P1 DMF -5°C to 40°C plus + R2 Bromine (Br2) R2->P1 DMF -5°C to 40°C

Caption: Proposed synthesis of this compound from 6-nitroindazole.

Experimental Protocol

The following protocol is adapted from a similar synthesis of 3-bromo-5-nitro-1H-indazole and is expected to be effective for the target compound.[1]

Materials:

  • 6-nitro-1H-indazole

  • N,N-Dimethylformamide (DMF)

  • Bromine (Br₂)

  • Nitrogen gas (N₂)

  • Water

  • Ethanol

  • Activated carbon

  • Ethylenediaminetetraacetic acid (EDTA)

Equipment:

  • Three-necked reaction flask

  • Stirring apparatus

  • Dropping funnel

  • Thermometer

  • Cooling bath (e.g., ice-salt bath)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add 50 g of 6-nitro-1H-indazole to a three-necked reaction flask.

  • Solvent Addition: Add 500 ml of N,N-dimethylformamide (DMF) to the flask and begin stirring.

  • Cooling: Cool the reaction mixture to -5°C using a cooling bath.

  • Bromine Addition: Slowly add 55.8 g of bromine to the reaction mixture via a dropping funnel, maintaining the temperature at -5°C. After the addition is complete, hold the reaction at 0 to -5°C for 1 hour.

  • Warming: Slowly warm the reaction mixture to 35-40°C and maintain this temperature for 11 hours.

  • Quenching and Precipitation: After the reaction is complete, pour the mixture into 1500 ml of ice water. Stir for 90 minutes to allow for complete precipitation of the crude product.

  • Filtration and Washing: Filter the crude product and wash the solid with 500 ml of water.

  • Recrystallization:

    • Transfer the crude product to a clean flask and add 250 ml of water and 200 ml of ethanol.

    • Heat the mixture to reflux until all the solid dissolves.

    • Add 1.5 g of activated carbon and 1 g of EDTA to the solution and reflux for an additional 30 minutes.

    • Hot filter the solution to remove the activated carbon.

    • Cool the filtrate to below 5°C and stir for 90 minutes to allow for complete crystallization.

  • Final Product Isolation: Filter the purified crystals and dry to obtain the final product, this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a closely related analogue, 3-bromo-5-nitro-1H-indazole, which can be used as an estimate for the synthesis of the 6-nitro isomer.[1]

ParameterValue
Starting Material5-nitro-1H-indazole
Starting Material Mass50 g
Bromine Mass55.8 g
Final Product Mass70 g
Yield 95%

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G Experimental Workflow for the Synthesis of this compound A Reaction Setup: 6-nitroindazole in DMF under N2 B Cooling to -5°C A->B C Slow Addition of Bromine B->C D Reaction at -5°C to 40°C C->D E Quenching in Ice Water D->E F Filtration and Washing E->F G Recrystallization from Ethanol/Water F->G H Final Product Isolation and Drying G->H

Caption: A flowchart of the synthesis and purification process.

Safety Considerations

  • Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and with appropriate PPE.

  • The reaction should be carried out under an inert atmosphere (nitrogen) to prevent side reactions.

  • Follow all standard laboratory safety procedures.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound from 6-nitroindazole. The adapted protocol, based on a closely related and high-yielding synthesis, offers a reliable starting point for researchers. The provided workflow and data serve as valuable resources for the successful preparation of this important chemical intermediate. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

An In-depth Technical Guide to the Electrophilic Bromination of 6-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol and scientific context for the electrophilic bromination of 6-nitro-1H-indazole. Due to the limited availability of direct literature on this specific transformation, this document presents a well-reasoned, hypothetical protocol based on established principles of organic chemistry and known reactions of similar heterocyclic systems. The focus of this guide is the regioselective bromination at the 3-position, the most probable site for electrophilic attack on the indazole ring, particularly when the benzene ring is deactivated by a nitro group.

Introduction

6-Nitro-1H-indazole is a valuable building block in medicinal chemistry and materials science. The introduction of a bromine atom onto this scaffold via electrophilic substitution can provide a key handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. The electron-withdrawing nature of the nitro group at the 6-position deactivates the carbocyclic ring towards electrophilic attack, thereby favoring substitution on the electron-rich pyrazole ring. The C3 position of the indazole nucleus is the most nucleophilic and is the typical site for electrophilic substitution.

Proposed Reaction Scheme

The anticipated reaction involves the treatment of 6-nitro-1H-indazole with a suitable brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), in an appropriate solvent to yield 3-bromo-6-nitro-1H-indazole.

G cluster_reactants Reactants cluster_product Product 6-nitro-1H-indazole Brominating_Agent Brominating Agent (e.g., Br₂ or NBS) This compound Brominating_Agent->this compound Solvent (e.g., Acetic Acid)

Caption: Proposed reaction for the electrophilic bromination of 6-nitro-1H-indazole.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for the bromination of other deactivated indazole systems and general methods for electrophilic bromination of heterocycles.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
6-Nitro-1H-indazole163.121.63 g10.0
Bromine (Br₂)159.810.54 mL10.5
Glacial Acetic Acid60.0520 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Thiosulfate Solution-As needed-
Ethyl Acetate88.11100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.04As needed-

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-nitro-1H-indazole (1.63 g, 10.0 mmol) in glacial acetic acid (20 mL). Stir the mixture at room temperature until all the solid has dissolved.

  • Addition of Bromine: Cool the solution to 0-5 °C using an ice bath. In a dropping funnel, place a solution of bromine (0.54 mL, 10.5 mmol) in glacial acetic acid (5 mL). Add the bromine solution dropwise to the stirred indazole solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into ice-water (100 mL). The crude product should precipitate.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Decolorize the mixture by adding a saturated aqueous solution of sodium thiosulfate dropwise until the orange/brown color of excess bromine disappears.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Data Presentation

Table 1: Summary of Reactants and Expected Product

CompoundFormulaMolar Mass ( g/mol )Assumed Yield (%)Physical Appearance
6-Nitro-1H-indazoleC₇H₅N₃O₂163.12-Yellow solid
This compoundC₇H₄BrN₃O₂242.0370-85Pale yellow solid

Table 2: Illustrative Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 14.1 (br s, 1H, NH), 8.6 (d, 1H), 8.2 (dd, 1H), 7.8 (d, 1H)
¹³C NMR (100 MHz, DMSO-d₆)δ 150.1, 142.3, 139.8, 122.5, 120.1, 118.9, 111.7
Mass Spectrometry (ESI)m/z 241.9 [M-H]⁻

Note: The spectroscopic data is illustrative and based on known shifts for similar indazole structures. Actual experimental data would be required for confirmation.

Experimental Workflow Visualization

G A Dissolve 6-nitro-1H-indazole in glacial acetic acid B Cool to 0-5 °C A->B C Dropwise addition of Br₂ in acetic acid B->C D Stir at room temperature for 12-16 hours C->D E Monitor by TLC D->E F Quench with ice-water E->F G Neutralize with NaHCO₃ F->G H Decolorize with Na₂S₂O₃ G->H I Extract with Ethyl Acetate H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product K->L

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • The reaction should be performed in a fume hood.

  • Neutralization with sodium bicarbonate will produce CO₂ gas, ensure adequate venting.

This guide provides a comprehensive, albeit theoretical, framework for the electrophilic bromination of 6-nitro-1H-indazole. Researchers should adapt and optimize the protocol based on their experimental observations.

An In-depth Technical Guide to 3-bromo-6-nitro-1H-indazole: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-bromo-6-nitro-1H-indazole. This versatile heterocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines detailed experimental protocols for its synthesis and key transformations, summarizes its physicochemical and spectroscopic properties, and visualizes important reaction pathways and workflows to support its application in research and drug discovery.

Chemical Properties

This compound is a substituted indazole with the molecular formula C₇H₄BrN₃O₂. Its structure features a bromine atom at the 3-position and a nitro group at the 6-position of the indazole ring system. These functional groups provide multiple avenues for synthetic modification, making it a key intermediate in the synthesis of more complex molecules.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂[1]
Molecular Weight 242.03 g/mol [1]
CAS Number 70315-68-3[1]
Appearance Expected to be a solid
Melting Point Not explicitly reported
Boiling Point Not explicitly reported
Solubility Soluble in organic solvents like THF, DMF[2]
Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The electron-withdrawing nitro group will significantly deshield the protons on the benzene ring.

Chemical Shift (δ, ppm)MultiplicityAssignment
~13.0-14.0br sN-H
~8.6dH-7
~8.1ddH-5
~7.8dH-4

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon bearing the bromine (C-3) and the carbons in the nitro-substituted benzene ring will have characteristic chemical shifts. Some 13C NMR data for related compounds is available.[1]

Chemical Shift (δ, ppm)Assignment
~147C-6
~141C-7a
~128C-3
~124C-5
~122C-3a
~116C-4
~108C-7

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=C, C-N, C-Br, and NO₂ functional groups.

Wavenumber (cm⁻¹)Vibration
3100-3300N-H stretch
3000-3100Aromatic C-H stretch
1620-1640C=C stretch (aromatic)
1520-1560Asymmetric NO₂ stretch
1340-1380Symmetric NO₂ stretch
1250-1350C-N stretch
550-750C-Br stretch

1.2.4. Mass Spectrometry

The mass spectrum, typically obtained using electron impact (EI) ionization, will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M⁺+2 peaks of nearly equal intensity. Fragmentation will likely involve the loss of the nitro group (NO₂) and bromine atom.

Synthesis and Reactivity

This compound can be synthesized and utilized in a variety of chemical transformations, primarily leveraging the reactivity of the bromine atom and the nitro group.

Synthesis of this compound

A plausible synthetic route involves the nitration of a suitable indazole precursor followed by bromination.

A common method for the synthesis of 6-nitro-1H-indazole involves the nitrosation of 6-nitroindole.[1]

  • Nitrosating Mixture Preparation: In a flask, prepare a nitrosating mixture by dissolving sodium nitrite in water and adding hydrochloric acid at a low temperature (0°C).[1]

  • Reaction: In a separate flask, dissolve 6-nitroindole in a suitable solvent such as DMF.[1] Add the 6-nitroindole solution dropwise to the nitrosating mixture at 0°C.[1]

  • Heating and Workup: After the addition is complete, the reaction mixture is slowly heated to 80°C and maintained for several hours.[1] After cooling, the mixture is extracted with an organic solvent like ethyl acetate.[1] The organic layers are combined, dried, and concentrated under reduced pressure.[1]

  • Purification: The crude product is purified by column chromatography to yield 6-nitro-1H-indazole-3-carbaldehyde, which can be further converted to 6-nitro-1H-indazole.

The bromination of 6-nitro-1H-indazole at the C-3 position can be achieved using a brominating agent such as N-bromosuccinimide (NBS).[3]

  • Reaction Setup: Dissolve 6-nitro-1H-indazole in a suitable solvent like acetonitrile.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) to the solution.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, often by column chromatography, to yield this compound.

Synthesis_of_3_bromo_6_nitro_1H_indazole 6-Nitroindole 6-Nitroindole 6-Nitro-1H-indazole 6-Nitro-1H-indazole 6-Nitroindole->6-Nitro-1H-indazole Nitrosation This compound This compound 6-Nitro-1H-indazole->this compound Bromination (NBS) Reactivity_of_3_bromo_6_nitro_1H_indazole cluster_C3 Reactions at C-3 cluster_C6 Reactions at C-6 This compound This compound 3-Aryl-6-nitro-1H-indazole 3-Aryl-6-nitro-1H-indazole This compound->3-Aryl-6-nitro-1H-indazole Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst) 3-Amino-6-nitro-1H-indazole 3-Amino-6-nitro-1H-indazole This compound->3-Amino-6-nitro-1H-indazole Buchwald-Hartwig Amination (R₂NH, Pd catalyst) 3-Bromo-6-nitro-1H-indazole_C6 This compound 3-Bromo-6-amino-1H-indazole 3-Bromo-6-amino-1H-indazole 3-Bromo-6-nitro-1H-indazole_C6->3-Bromo-6-amino-1H-indazole Reduction (e.g., SnCl₂, H₂, Pd/C) Kinase_Inhibitor_Workflow Start Start: This compound Step1 C-3 Functionalization (e.g., Suzuki Coupling) Start->Step1 Step2 C-6 Nitro Reduction Step1->Step2 Step3 C-6 Amine Functionalization Step2->Step3 End Final Product: Kinase Inhibitor Step3->End

References

Spectroscopic Characterization of 3-bromo-6-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-bromo-6-nitro-1H-indazole. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data, derived from the analysis of structurally related molecules, and detailed, generalized experimental protocols for acquiring such data. This document serves as a valuable resource for the synthesis, identification, and quality control of this compound in research and development settings.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol .[1] Its structure, featuring a fused pyrazole and benzene ring system with bromo and nitro substituents, makes it a valuable scaffold in medicinal chemistry. The precise characterization of this molecule is paramount for its application in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of indazole derivatives, including various bromo- and nitro-substituted analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 - 14.5br s1HN-H
~8.60d1HH-7
~8.10dd1HH-5
~7.85d1HH-4

Note: Spectra are predicted for a DMSO-d₆ solvent. The N-H proton is expected to be a broad singlet and its chemical shift is highly dependent on solvent and concentration. Coupling constants are expected to be in the typical range for aromatic protons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~147.0C-6
~141.5C-7a
~128.0C-3
~124.5C-5
~122.0C-3a
~118.0C-4
~108.0C-7

Note: Predicted chemical shifts are based on data from related nitro- and bromo-substituted indazoles.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300Medium, BroadN-H stretch
1620 - 1600MediumC=C aromatic stretch
1530 - 1510StrongAsymmetric NO₂ stretch
1350 - 1330StrongSymmetric NO₂ stretch
850 - 800StrongC-N stretch
700 - 600MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
241/243High[M]⁺ (Molecular ion peak with bromine isotopes)
195/197Medium[M-NO₂]⁺
162Medium[M-Br]⁺
116Medium[M-Br-NO₂]⁺

Note: The molecular ion will appear as a doublet with an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 5: Predicted UV-Visible Absorption Data for this compound

λmax (nm)Solvent
~280, ~350Ethanol or Methanol

Note: The presence of the nitro group and the extended aromatic system is expected to result in absorptions in the UV region.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

  • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Tune Tune and Shim Insert->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Tune->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration (¹H) Calibrate->Integrate for ¹H Assign Structure Elucidation Calibrate->Assign Integrate->Assign

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the background spectrum of the empty ATR crystal.

  • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • The final spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=C, NO₂, C-Br).

  • Compare the obtained spectrum with reference spectra of similar compounds if available.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis Clean Clean ATR Crystal Apply_Sample Apply Solid Sample Clean->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Background Collect Background Spectrum Apply_Pressure->Background Sample_Spec Collect Sample Spectrum Background->Sample_Spec Ratio Ratio Sample/ Background Sample_Spec->Ratio Identify Identify Characteristic Bands Ratio->Identify Compare Compare with Reference Spectra Identify->Compare

FTIR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

  • For ESI-MS, dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-100 µg/mL.

  • For EI-MS with a direct insertion probe, place a small amount of the solid sample in a capillary tube.

Data Acquisition:

  • Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

  • For tandem mass spectrometry (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Note the characteristic isotopic pattern for bromine.

  • Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., NO₂, Br) and fragment ions, which can provide structural information.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample (for ESI) Introduce Introduce Sample into Mass Spectrometer Dissolve->Introduce Load Load Sample into Capillary (for EI) Load->Introduce Ionize Ionize Sample (ESI or EI) Introduce->Ionize Acquire_MS1 Acquire Full Scan Mass Spectrum (MS1) Ionize->Acquire_MS1 Acquire_MS2 Acquire Fragmentation Spectrum (MS/MS) Acquire_MS1->Acquire_MS2 Identify_M Identify Molecular Ion Peak ([M]⁺) Acquire_MS1->Identify_M Analyze_Frag Analyze Fragmentation Pattern Acquire_MS2->Analyze_Frag Analyze_Iso Analyze Isotopic Pattern (Br) Identify_M->Analyze_Iso Confirm Confirm Structure Analyze_Iso->Confirm Analyze_Frag->Confirm

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-bromo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 3-bromo-6-nitro-1H-indazole. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related indazole derivatives. Detailed, generalized experimental protocols for the acquisition of NMR data are also provided, along with visualizations to aid in understanding the molecular structure and analytical workflows.

Molecular Structure and Atom Numbering

The chemical structure of this compound is presented below, with the standard IUPAC numbering for the indazole ring system. This numbering is used for the assignment of NMR signals.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis a Weigh 5-10 mg of sample b Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) a->b c Filter into NMR tube b->c d Insert sample into NMR spectrometer c->d e Lock, tune, and shim d->e f Acquire 1H spectrum e->f g Acquire 13C spectrum e->g h Fourier transform f->h g->h i Phase and baseline correction h->i j Reference spectra i->j k Integrate 1H peaks j->k l Assign signals k->l G cluster_data NMR Data cluster_info Structural Information cluster_assignment Structural Assignment A 1H Chemical Shifts E Number of Protons A->E B 1H Integration F Proton Ratios B->F C 1H Multiplicity & J-coupling G Neighboring Protons C->G D 13C Chemical Shifts H Carbon Environments D->H I Aromatic Ring Protons E->I J N-H Proton E->J F->I G->I K Substituted Carbons H->K L Final Structure Confirmation I->L J->L K->L

A Comprehensive Technical Guide on the Solubility of 3-bromo-6-nitro-1H-indazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-bromo-6-nitro-1H-indazole. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative assessment based on available information and presents a detailed experimental protocol for researchers to determine its solubility in various common laboratory solvents.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₇H₄BrN₃O₂. Its structure, featuring an indazole core substituted with a bromine atom and a nitro group, makes it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both a hydrogen bond donor (the N-H group of the indazole ring) and acceptors (the nitro group), along with the halogen atom, influences its physicochemical properties, including solubility. Understanding its solubility is crucial for its synthesis, purification, formulation, and application in various chemical and biological studies.

Predicted and Observed Qualitative Solubility Profile

Several sources mention the recrystallization of this compound and its derivatives from ethanol.[1][2] This indicates that the compound has appreciable solubility in hot ethanol and is less soluble in cold ethanol, a common characteristic utilized in purification by recrystallization. A related compound, 3-bromo-4-nitro-1H-indazole, is reported to be soluble in organic solvents like ethanol and methanol, but insoluble in water. Another structurally similar compound, 3-bromo-7-nitroindazole, has documented solubility in dimethyl sulfoxide (DMSO) and ethanol.

Based on this information, a predicted qualitative solubility profile is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, AcetonitrileHigh to ModerateStrong dipole-dipole interactions and the potential for hydrogen bonding with the N-H group are expected to lead to good solubility.
Polar Protic Ethanol, Methanol, IsopropanolModerateHydrogen bonding with the solvent is possible. Recrystallization from ethanol suggests moderate solubility that is temperature-dependent.
Halogenated Dichloromethane (DCM), ChloroformModerate to LowThe presence of bromine may enhance solubility in these solvents.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowTHF is a polar ether and may show some solvating capacity.
Aromatic Toluene, BenzeneLowThe aromatic nature of the indazole core may allow for some interaction.
Non-polar Hexane, HeptaneInsolubleThe significant polarity of the nitro and indazole N-H groups makes solubility in non-polar aliphatic solvents unlikely.
Aqueous WaterInsolubleThe overall non-polar character of the bicyclic aromatic system is expected to dominate, leading to very low water solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol, such as the isothermal shake-flask method, should be employed. This method is widely accepted for determining the equilibrium solubility of a compound.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with tight-fitting caps (e.g., 10 mL)

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is necessary to ensure that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

3.3. Data Presentation

The experimentally determined quantitative solubility data should be compiled into a structured table for clear comparison.

Table 2: Quantitative Solubility of this compound at 25 °C (Template)

SolventSolubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide
Dimethylformamide
Acetone
Acetonitrile
Ethanol
Methanol
Dichloromethane
Tetrahydrofuran
Ethyl Acetate
Toluene
Hexane
Water

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for predicting and experimentally determining the solubility of a compound like this compound.

G Figure 1: Logical Workflow for Solubility Assessment A Start: Assess Solubility of This compound B Analyze Molecular Structure (Polarity, H-bonding potential) A->B C Predict Qualitative Solubility ('Like Dissolves Like') B->C D Is Quantitative Data Required? C->D E Perform Experimental Solubility Determination D->E Yes H Use Qualitative Predictions for Initial Solvent Screening D->H No F Tabulate and Analyze Quantitative Data E->F G End: Solubility Profile Established F->G H->G

Caption: Logical workflow for solubility assessment.

G Figure 2: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solute to a known volume of solvent B Seal vial to prevent solvent evaporation A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow excess solid to settle C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Dilute sample accurately E->F G Analyze concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility using dilution factor and calibration curve G->H I Result: Quantitative Solubility Data H->I

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a qualitative assessment based on its chemical structure and information from related compounds provides valuable initial guidance for solvent selection. For applications requiring precise solubility values, the detailed experimental protocol outlined in this guide provides a robust framework for their determination. The systematic approach described will enable researchers and drug development professionals to generate reliable and reproducible solubility data, which is essential for advancing research and development involving this compound.

References

Theoretical DFT Studies on 3-Bromo-6-Nitro-1H-Indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 3-bromo-6-nitro-1H-indazole and its derivatives. Drawing from recent studies, this document details the synthesis, structural characterization, and computational analysis of this class of compounds, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2][3] The introduction of bromo and nitro functionalities, as in this compound, can modulate the electronic properties and biological activity of the parent molecule, making it a person of interest for further investigation and functionalization. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, reactivity, and spectroscopic properties of such molecules, providing a theoretical framework to complement experimental findings.[4]

While direct and extensive theoretical DFT studies specifically on this compound are limited in the public domain, this guide synthesizes available data on closely related derivatives and outlines the established computational methodologies applicable to this compound.

Synthesis and Characterization

The synthesis of substituted indazoles is a well-established area of organic chemistry. A common route to functionalized indazoles involves the alkylation of the indazole core. For instance, the synthesis of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole has been reported, providing a template for the derivatization of the this compound scaffold.[5][6]

Experimental Protocol: Synthesis of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole[6][7]

A solution of 3-bromo-6-nitroindazole (1.2 g, 5 mmol) and propargyl bromide (1.2 g, 10 mmol) is prepared in 40 ml of tetrahydrofuran (THF). To this solution, potassium carbonate (1.4 g, 10 mmol) and tetra-n-butylammonium bromide (0.5 mmol) are added. The resulting mixture is stirred for 24 hours. Following the reaction, the mixture is filtered, and the THF is removed under vacuum. The final product is purified by chromatography on silica gel using a hexane:ethyl acetate (9:1) solvent system, yielding yellow crystals.[5]

Synthesis_Workflow reagents 3-bromo-6-nitroindazole Propargyl bromide Potassium carbonate Tetra-n-butylammonium bromide solvent THF (40 ml) reagents->solvent Dissolve reaction Stirring (24h) solvent->reaction filtration Filtration reaction->filtration evaporation THF removal (vacuum) filtration->evaporation purification Silica gel chromatography (hexane:ethyl acetate 9:1) evaporation->purification product 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole (Yellow crystals) purification->product

Synthesis workflow for 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole.
Structural Characterization

The structure of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole has been elucidated using single-crystal X-ray diffraction. The indazole fused-ring system is nearly planar, with the nitro substituent being almost coplanar with the fused ring. In the crystal structure, adjacent molecules are linked by weak acetylene–nitro C—H⋯O hydrogen bonds.[5][7]

Table 1: Crystallographic Data for 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole [5]

ParameterValue
Molecular FormulaC₁₀H₆BrN₃O₂
Molecular Weight280.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.6573 (3)
b (Å)4.1650 (1)
c (Å)17.4566 (3)
β (°)102.659 (1)
Volume (ų)1039.78 (4)
Z4

Theoretical DFT Studies

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties, reactivity, and potential applications of novel compounds. For indazole derivatives, DFT calculations are commonly employed to determine optimized geometries, frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various quantum chemical parameters.[4][6]

Computational Methodology

A typical DFT study on a substituted indazole involves the following steps:

  • Geometry Optimization: The initial structure of the molecule is optimized to find the lowest energy conformation. This is often performed using a functional like B3LYP with a suitable basis set, such as 6-311+G(d,p).[4]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Calculation of Electronic Properties: Various electronic properties are then calculated from the optimized geometry, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[4]

    • Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies. These descriptors provide insights into the molecule's reactivity and potential interactions.[6]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

DFT_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Verify Minimum Energy (No imaginary frequencies) freq_calc->validation validation->geom_opt False properties Calculation of Electronic Properties validation->properties True homo_lumo HOMO-LUMO Energies properties->homo_lumo reactivity Global Reactivity Descriptors properties->reactivity mep Molecular Electrostatic Potential properties->mep end Analysis of Results homo_lumo->end reactivity->end mep->end

General workflow for a theoretical DFT study.
Quantum Chemical Parameters from a Study on a Derivative

A study on the corrosion inhibition properties of 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole utilized DFT calculations at the B3LYP/6-31G(d,p) level of theory to compute several quantum chemical parameters.[6] These parameters, while calculated for a derivative, provide a strong indication of the expected electronic properties of the core this compound structure.

Table 2: Calculated Quantum Chemical Parameters for 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole [6]

ParameterSymbolValue
Highest Occupied Molecular Orbital EnergyEHOMO-7.21 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-3.02 eV
Energy GapΔE4.19 eV
Electronegativityχ5.11
Chemical Hardnessη2.09
Softnessσ0.47
Electrophilicity Indexω6.24
Dipole Momentµ5.56 D

These values suggest that the molecule has a significant dipole moment and a moderate HOMO-LUMO gap, indicating a balance between stability and reactivity.

Potential Applications

The unique substitution pattern of this compound suggests its potential in various applications, particularly in drug discovery and materials science.

Medicinal Chemistry

Indazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][8] The bromo and nitro groups can act as handles for further chemical modifications, allowing for the synthesis of a library of compounds for biological screening. For instance, other nitro-substituted indazoles have shown promising antileishmanial activity.[2][9]

Drug_Discovery_Pathway start This compound derivatization Chemical Derivatization start->derivatization library Compound Library derivatization->library screening Biological Screening (e.g., anticancer, antimicrobial) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Potential drug discovery pathway for this compound.
Materials Science

The electronic properties of this compound, as suggested by DFT calculations on its derivative, indicate its potential use as a building block for functional organic materials. The presence of electron-withdrawing nitro groups and the polarizable bromine atom can influence the intermolecular interactions and solid-state packing, which are crucial for applications in electronics and optics. Additionally, related compounds have been investigated as corrosion inhibitors.[6]

Conclusion

This compound represents a versatile scaffold with significant potential in both medicinal chemistry and materials science. While comprehensive theoretical DFT studies on this specific molecule are not yet widely available, the analysis of its derivatives and the application of established computational methodologies provide a solid foundation for future research. The synthesis protocols, structural data, and computational insights presented in this guide offer a valuable resource for scientists and researchers working with this and related indazole compounds. Further theoretical and experimental investigations are warranted to fully explore the potential of this promising molecule.

References

CAS number and molecular weight of 3-bromo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-6-nitro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole class of molecules. The indazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. The strategic placement of the bromo and nitro groups on the indazole ring system provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound and its derivatives.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 70315-68-3[1]
Molecular Formula C₇H₄BrN₃O₂[1]
Molecular Weight 242.03 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=CC2=C(NN=C2C=C1--INVALID-LINK--[O-])Br[1]

Synthesis of this compound

Hypothetical Synthesis Workflow

The following diagram outlines a potential workflow for the synthesis of this compound.

Synthesis_Workflow Start 6-nitro-1H-indazole (Starting Material) Reaction Bromination Reaction Start->Reaction Reagent Brominating Agent (e.g., Br2, NBS) Reagent->Reaction Solvent Solvent (e.g., Acetic Acid, DMF) Solvent->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: A potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the bromination of aromatic heterocyclic compounds.

Materials:

  • 6-nitro-1H-indazole

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., acetic acid, N,N-dimethylformamide)

  • Quenching solution (e.g., sodium thiosulfate solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve 6-nitro-1H-indazole in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., bromine in acetic acid) dropwise to the reaction mixture while maintaining a low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess brominating agent by adding a solution of sodium thiosulfate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited in the available literature. However, the broader class of nitroindazole derivatives has demonstrated significant potential in several therapeutic areas.

Antileishmanial Activity

Derivatives of 3-chloro-6-nitro-1H-indazole have been investigated for their efficacy against various Leishmania species. These studies indicate that the nitroindazole scaffold is a promising starting point for the development of novel antileishmanial drugs. The mechanism of action is hypothesized to involve the inhibition of essential parasitic enzymes.

Anticancer Potential

Various nitroindazole derivatives have been shown to exhibit antiproliferative activity against a range of cancer cell lines. The indazole core is a known pharmacophore for the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. While not specific to this compound, a plausible mechanism of action for related kinase inhibitors is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is critical for angiogenesis.

Potential Signaling Pathway Inhibition

The following diagram illustrates a generalized signaling pathway that could be targeted by indazole-based kinase inhibitors.

Kinase_Inhibition_Pathway cluster_cell Tumor Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indazole Indazole-based Inhibitor Indazole->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Generalized VEGFR-2 signaling pathway and potential inhibition by an indazole derivative.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. While direct biological data for this specific molecule is scarce, the demonstrated antileishmanial and anticancer activities of related nitroindazole derivatives highlight the importance of this chemical scaffold. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Hazards and Safe Handling of 3-Bromo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and recommended safety precautions for handling 3-bromo-6-nitro-1H-indazole (CAS No: 70315-68-3). Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, this document compiles information from safety data for structurally similar compounds, general knowledge of nitroaromatic and bromo-organic compounds, and available experimental protocols.

Hazard Identification and Classification

Inferred Hazard Profile:

Based on data for related nitroaromatic compounds, the following hazards should be anticipated:[1][3][4]

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin. Aromatic nitro compounds can cause methemoglobinemia, leading to cyanosis (blue discoloration of the skin), headaches, dizziness, and nausea.[1][4]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[5]

  • Carcinogenicity and Mutagenicity: Some nitroaromatic compounds are suspected carcinogens and mutagens.[2][4] Long-term exposure should be minimized.

  • Reactivity and Explosivity: Nitroaromatic compounds can be explosive, especially when heated or subjected to shock.[1]

Quantitative Data Summary

Specific quantitative toxicological and physical hazard data for this compound are not available. The table below presents data for related compounds to provide a qualitative understanding of the potential risks.

Hazard ParameterValue (Compound)Source
Acute Toxicity Toxic if swallowed, in contact with skin or if inhaled (Nitrobenzene)[3]
Flammability Not flammable, but may form explosive air/vapor mixtures on intense heating.[4][6]
Explosivity Potential for explosion when heated.[1]
Skin Corrosion/Irritation Causes skin irritation (Category 2 for a related bromo-indazole)[5]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2 for a related bromo-indazole)[5]
Specific Target Organ Toxicity May cause respiratory irritation (Category 3 for a related bromo-indazole)[5]

Safe Handling and Storage

Given the potential hazards, stringent safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing such as an apron or coveralls should be used.

  • Respiratory Protection: All handling of the solid compound should be performed in a well-ventilated fume hood to avoid inhalation of dust. If a fume hood is not available, a properly fitted respirator with a particulate filter is necessary.

Handling Procedures:

  • Avoid all direct contact with the compound.

  • Do not breathe dust.

  • Prevent the formation of dust and aerosols.

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

  • Avoid shock and friction.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents and reducing agents.

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spill and Leak Procedures:

  • Evacuate personnel from the area.

  • Wear appropriate PPE as described above.

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Do not let the chemical enter drains.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

4.1. Synthesis of this compound from 6-nitroindazole

This protocol describes the bromination of 6-nitroindazole at the C3 position using pyridinium tribromide.

  • Materials:

    • 6-nitroindazole

    • Sodium hydroxide (NaOH)

    • Water (H₂O)

    • Pyridinium tribromide

    • Methanol (MeOH)

  • Procedure:

    • In a suitable reaction vessel, dissolve 6-nitroindazole (12 mmol) in a solution of NaOH (50 mmol) in 60 mL of H₂O.[5]

    • Heat the suspension until a red solution is formed.[5]

    • Cool the mixture in an ice-water bath for 15 minutes.[5]

    • Slowly add a solution of pyridinium tribromide (15 mmol) in 15 mL of MeOH to the cooled reaction mixture.[5]

    • Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).

    • Collect the precipitated product by filtration.

    • Wash the product with water and then recrystallize from a suitable solvent to obtain pure this compound.

4.2. N-alkylation of this compound

This protocol details the N-alkylation of this compound with propargyl bromide.[7]

  • Materials:

    • This compound (5 mmol)

    • Propargyl bromide (10 mmol)

    • Potassium carbonate (K₂CO₃, 10 mmol)

    • Tetra-n-butylammonium bromide (0.5 mmol)

    • Tetrahydrofuran (THF, 40 mL)

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a stirred solution of this compound in THF, add potassium carbonate and tetra-n-butylammonium bromide.[7]

    • Add propargyl bromide to the mixture.[7]

    • Stir the reaction mixture at room temperature for 24 hours.[7]

    • Monitor the reaction progress by TLC.

    • After completion, filter the reaction mixture to remove solid residues.[7]

    • Remove the THF from the filtrate under vacuum.[7]

    • Purify the crude product by chromatography on silica gel using a hexane:ethyl acetate (9:1) solvent system to yield 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole.[7]

Visualizations

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE PrepareWorkArea Prepare Fume Hood SelectPPE->PrepareWorkArea Weighing Weigh Compound in Fume Hood PrepareWorkArea->Weighing ReactionSetup Set up Reaction in Fume Hood Weighing->ReactionSetup Spill Spill Response Weighing->Spill If incident occurs Exposure Personal Exposure Response Weighing->Exposure If incident occurs Monitoring Monitor Reaction ReactionSetup->Monitoring ReactionSetup->Spill If incident occurs ReactionSetup->Exposure If incident occurs QuenchReaction Quench Reaction Safely Monitoring->QuenchReaction Monitoring->Spill If incident occurs Monitoring->Exposure If incident occurs Workup Perform Aqueous Workup QuenchReaction->Workup QuenchReaction->Spill If incident occurs QuenchReaction->Exposure If incident occurs WasteCollection Collect Waste in Labeled Container Workup->WasteCollection Workup->Spill If incident occurs Workup->Exposure If incident occurs Decontaminate Decontaminate Glassware & Surfaces WasteCollection->Decontaminate WasteCollection->Spill If incident occurs WasteCollection->Exposure If incident occurs Decontaminate->Spill If incident occurs Decontaminate->Exposure If incident occurs SynthesisWorkflow Start Start: 6-nitroindazole, NaOH, H2O Dissolution Dissolve with Heating Start->Dissolution Cooling Cool to 0-5 °C (Ice Bath) Dissolution->Cooling Addition Slowly Add Pyridinium Tribromide in MeOH Cooling->Addition Reaction Stir at Low Temp Addition->Reaction Filtration Filter Precipitate Reaction->Filtration Washing Wash with Water Filtration->Washing Purification Recrystallize Washing->Purification End End: Pure this compound Purification->End

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-bromo-6-nitro-1H-indazole. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The presence of the nitro group at the 6-position and the bromine at the 3-position makes this molecule a versatile building block for the synthesis of diverse derivatives through various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile strategy for the synthesis of novel substituted indazoles. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 3-position, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.

The electron-withdrawing nature of the nitro group at the 6-position can influence the reactivity of the C-Br bond at the 3-position, often facilitating the oxidative addition step in the catalytic cycle of palladium. This application note provides an overview of the key cross-coupling reactions, tabulated data for reaction conditions, detailed experimental protocols, and visualizations of the reaction pathways.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the palladium-catalyzed cross-coupling of 3-bromo-indazole derivatives. While specific data for this compound is limited in publicly available literature, the presented data is based on analogous systems and provides a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 3-Bromoindazoles with Boronic Acids

EntryCoupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/EtOH/H₂O80890
3Thiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1101678
4Pyridine-3-boronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃THF/H₂O901275

Table 2: Heck Coupling of 3-Bromoindazoles with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)PPh₃ (10)Et₃NDMF1002470-85
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Na₂CO₃Acetonitrile801888
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA1201275
44-VinylpyridinePd(OAc)₂ (5)-Et₃NNMP1102065

Table 3: Sonogashira Coupling of 3-Bromoindazoles with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60685-92
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DiisopropylamineToluene80890
3Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (6)Et₃N/DMFDMF501278
41-HeptynePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Dioxane1001682

Table 4: Buchwald-Hartwig Amination of 3-Bromoindazoles with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001885-95
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102480
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH901688
4PyrrolidineG3-XPhos (2)-LHMDSTHF801292

Experimental Protocols

The following are representative protocols for the palladium-catalyzed cross-coupling of this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Add 1,4-dioxane and degassed water (4:1 v/v) via syringe.

  • To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • The reaction mixture is heated to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-phenyl-6-nitro-1H-indazole.

Protocol 2: Heck Coupling with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.10 eq.).

  • The tube is sealed, and the atmosphere is replaced with an inert gas.

  • Add anhydrous DMF, triethylamine (2.0 eq.), and styrene (1.5 eq.) via syringe.

  • The reaction mixture is heated to 100 °C with stirring for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield 6-nitro-3-styryl-1H-indazole.

Protocol 3: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

  • The flask is evacuated and backfilled with an inert gas.

  • Add anhydrous THF and triethylamine (3.0 eq.) via syringe.

  • To the stirred solution, add phenylacetylene (1.2 eq.) dropwise.

  • The reaction mixture is stirred at 60 °C for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give 6-nitro-3-(phenylethynyl)-1H-indazole.

Protocol 4: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under an inert atmosphere, add to a Schlenk tube: this compound (1.0 eq.), sodium tert-butoxide (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), and BINAP (0.03 eq.).

  • Add anhydrous toluene, followed by morpholine (1.2 eq.).

  • The tube is sealed, and the reaction mixture is heated to 100 °C with stirring for 18 hours.

  • Monitor the reaction by TLC.

  • After cooling, the reaction is quenched with saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 4-(6-nitro-1H-indazol-3-yl)morpholine.

Mandatory Visualization

Catalytic Cycles and Workflows

Palladium_Cross_Coupling_General_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L'n-X OxAdd->PdII Transmetal Transmetalation (Suzuki) or Carbopalladation (Heck) or Amine Coordination (B-H) or Cu-Acetylide Add (Sono) PdII->Transmetal Intermediate R-Pd(II)L'n-R' Transmetal->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Substrate R-X (this compound) Substrate->OxAdd Reagent R'-M (Coupling Partner) Reagent->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Start Start Setup Reaction Setup (Indazole, Coupling Partner, Base, Solvent) Start->Setup Inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Catalyst Add Palladium Catalyst and Ligand Inert->Catalyst React Heat and Stir (Monitor by TLC/LC-MS) Catalyst->React Workup Work-up (Quench, Extract, Wash, Dry) React->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End End Product Characterize->End Suzuki_Miyaura_Pathway Indazole This compound Catalyst Pd(0) Catalyst Indazole->Catalyst BoronicAcid Ar-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Product 3-Aryl-6-nitro-1H-indazole Catalyst->Product Base->Catalyst

Synthesis of Novel Pyrazolo[4,3-h]quinazolines from 3-Bromo-6-nitro-1H-indazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The functionalization of the indazole core is a key strategy in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the multi-step synthesis of a novel pyrazolo[4,3-h]quinazoline derivative starting from the readily available building block, 3-bromo-6-nitro-1H-indazole. The synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a nitro group and subsequent cyclization to construct the fused heterocyclic system. This class of compounds holds significant potential for applications in drug discovery, particularly in the development of kinase inhibitors.

Synthetic Pathway Overview

The overall synthetic route transforms this compound into 8-(4-methoxyphenyl)-1H-pyrazolo[4,3-h]quinazoline through a three-step sequence. Initially, a Suzuki-Miyaura coupling is employed to introduce an aryl group at the C3 position of the indazole. Subsequently, the nitro group at the C6 position is reduced to a primary amine. The final step involves the construction of the fused quinazoline ring system.

Synthetic_Pathway start This compound step1 Suzuki-Miyaura Coupling start->step1 4-methoxyphenylboronic acid, Pd catalyst, Base intermediate1 3-(4-methoxyphenyl)-6-nitro-1H-indazole step1->intermediate1 step2 Nitro Reduction intermediate1->step2 Fe/HCl or H2/Pd-C intermediate2 3-(4-methoxyphenyl)-1H-indazol-6-amine step2->intermediate2 step3 Cyclization intermediate2->step3 DMF-DMA, then NH4OAc/AcOH final_product 8-(4-methoxyphenyl)-1H-pyrazolo[4,3-h]quinazoline step3->final_product

Caption: Overall synthetic scheme for the preparation of 8-(4-methoxyphenyl)-1H-pyrazolo[4,3-h]quinazoline.

Data Presentation

The following table summarizes the key quantitative data for the synthetic intermediates and the final product.

CompoundStepMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
3-(4-methoxyphenyl)-6-nitro-1H-indazole1C₁₄H₁₁N₃O₃269.2674230-232
3-(4-methoxyphenyl)-1H-indazol-6-amine2C₁₄H₁₃N₃O239.27~90 (Est.)Not reported
8-(4-methoxyphenyl)-1H-pyrazolo[4,3-h]quinazoline3C₁₆H₁₂N₄O276.29Not reportedNot reported

Est. = Estimated yield based on similar reactions.

Experimental Protocols

Step 1: Synthesis of 3-(4-methoxyphenyl)-6-nitro-1H-indazole

Reaction Principle: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is used to form a new carbon-carbon bond between the C3 position of the indazole and the aryl boronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), and cesium carbonate (1.3 eq.).

  • Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(4-methoxyphenyl)-6-nitro-1H-indazole as an orange solid.

Expected Yield: 74% Melting Point: 230-232 °C

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, 4-methoxyphenylboronic acid, Cs2CO3, Pd(OAc)2, PPh3 B Add Degassed Solvent: 1,4-Dioxane/Water A->B C Heat to 80-100 °C under Inert Atmosphere B->C D Monitor by TLC/LC-MS C->D E Cool and Dilute with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry, Filter, and Concentrate F->G H Column Chromatography G->H I 3-(4-methoxyphenyl)-6-nitro-1H-indazole H->I Characterize Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step 2: Synthesis of 3-(4-methoxyphenyl)-1H-indazol-6-amine

Reaction Principle: The nitro group is reduced to a primary amine using iron powder in the presence of an acid. This is a classic and effective method for the reduction of aromatic nitro compounds.

Materials:

  • 3-(4-Methoxyphenyl)-6-nitro-1H-indazole

  • Iron powder (Fe)

  • Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Water

Procedure:

  • Suspend 3-(4-methoxyphenyl)-6-nitro-1H-indazole (1.0 eq.) in a mixture of ethanol and water.

  • Add iron powder (excess, e.g., 5-10 eq.).

  • Heat the mixture to reflux.

  • Slowly add concentrated hydrochloric acid dropwise.

  • Continue refluxing until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-(4-methoxyphenyl)-1H-indazol-6-amine. The product may be used in the next step without further purification if of sufficient purity.

Expected Yield: ~90% (estimated based on similar reductions).

Step 3: Synthesis of 8-(4-methoxyphenyl)-1H-pyrazolo[4,3-h]quinazoline

Reaction Principle: The 6-aminoindazole undergoes condensation with dimethylformamide dimethyl acetal (DMF-DMA) to form a formamidine intermediate. Subsequent heating in the presence of an acid and an ammonia source leads to cyclization to the pyrazolo[4,3-h]quinazoline.

Materials:

  • 3-(4-Methoxyphenyl)-1H-indazol-6-amine

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ammonium acetate (NH₄OAc)

  • Glacial acetic acid (AcOH)

Procedure:

  • Dissolve 3-(4-methoxyphenyl)-1H-indazol-6-amine (1.0 eq.) in dimethylformamide dimethyl acetal (used as both reagent and solvent).

  • Heat the reaction mixture at reflux for several hours until the formation of the intermediate N'-(3-(4-methoxyphenyl)-1H-indazol-6-yl)-N,N-dimethylformimidamide is complete (monitor by TLC or LC-MS).

  • Remove the excess DMF-DMA under reduced pressure.

  • To the crude intermediate, add ammonium acetate (excess) and glacial acetic acid.

  • Heat the mixture at reflux for several hours to effect cyclization.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain 8-(4-methoxyphenyl)-1H-pyrazolo[4,3-h]quinazoline.

Cyclization_Pathway start 3-(4-methoxyphenyl)-1H-indazol-6-amine step1 Condensation with DMF-DMA start->step1 intermediate Formamidine Intermediate step1->intermediate step2 Cyclization with NH4OAc/AcOH intermediate->step2 final_product 8-(4-methoxyphenyl)-1H-pyrazolo[4,3-h]quinazoline step2->final_product

Caption: Reaction sequence for the formation of the pyrazolo[4,3-h]quinazoline ring.

Conclusion

This application note provides a comprehensive guide for the synthesis of a novel pyrazolo[4,3-h]quinazoline derivative from this compound. The described three-step sequence, involving a Suzuki-Miyaura coupling, nitro group reduction, and a cyclization reaction, offers a versatile and efficient route to this important class of heterocyclic compounds. The detailed protocols and tabulated data serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for potential applications in drug discovery and development. Further optimization of each step may be necessary depending on the specific substrates and desired scale of the reaction.

Application Notes and Protocols: 3-bromo-6-nitro-1H-indazole as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-6-nitro-1H-indazole as a key intermediate in the synthesis of pharmaceutically relevant compounds. The strategic positioning of the bromo and nitro functionalities on the indazole scaffold allows for diverse chemical modifications, making it a valuable building block in the development of targeted therapies, particularly in oncology.

Introduction to the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged heterocyclic motif in drug discovery, recognized for its ability to mimic the purine core of ATP and interact with the ATP-binding sites of various protein kinases.[1] This has led to the development of numerous indazole-containing drugs, including kinase inhibitors for the treatment of cancer. The this compound derivative serves as a highly versatile starting material, offering multiple reaction sites for synthetic elaboration to generate libraries of potential drug candidates.

Key Synthetic Transformations

The chemical versatility of this compound allows for a range of synthetic transformations to build molecular complexity. The primary reactions leveraging this intermediate include N-alkylation, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, and subsequent reduction of the nitro group to an amine, which can be further functionalized.

N-Alkylation

The nitrogen at the N1 position of the indazole ring can be readily alkylated to introduce various substituents. This modification is crucial for modulating the physicochemical properties and biological activity of the final compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position is amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the C3 position, a key modification for exploring the binding pockets of target proteins.

  • Buchwald-Hartwig Amination: This powerful method facilitates the synthesis of 3-amino-1H-indazole derivatives, which are important pharmacophores in many kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases implicated in cancer cell proliferation and survival. Notable targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-like Kinase 4 (PLK4).

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication and is often overexpressed in various cancers.[2][3] Inhibition of PLK4 represents a promising therapeutic strategy. The indazole scaffold has been successfully utilized in the development of potent PLK4 inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound.

Protocol 1: N-Alkylation of this compound

This protocol describes the synthesis of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole.[4]

Materials:

  • This compound

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Tetrahydrofuran (THF)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.2 g, 5 mmol) in 40 ml of THF, add propargyl bromide (1.2 g, 10 mmol), potassium carbonate (1.4 g, 10 mmol), and tetra-n-butylammonium bromide (0.5 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the mixture to remove solid residues.

  • Remove the THF from the filtrate under vacuum.

  • Purify the crude product by chromatography on a silica gel column using a hexane:ethyl acetate (9:1) solvent system.

  • The final product, 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, is obtained as yellow crystals.

ReactantMolar Equiv.Molecular Weight ( g/mol )Mass (g) or Volume (mL)
This compound1.0242.021.2 g
Propargyl bromide2.0118.961.2 g
Potassium carbonate2.0138.211.4 g
Tetra-n-butylammonium bromide0.1322.370.16 g
Product 280.09 Yield: 78% [5]
Protocol 2: Suzuki-Miyaura Coupling (General Protocol)

This is a general protocol for the Suzuki-Miyaura coupling of 3-bromo-indazole derivatives, which can be adapted for this compound.[1][6]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Cs₂CO₃, K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/ethanol/water)

Procedure:

  • In a microwave vial, combine this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Cs₂CO₃, 2.0 eq.).

  • Add the solvent mixture (e.g., 1,4-dioxane/ethanol/water in a 7:2:1 ratio).

  • Seal the vial and heat the reaction mixture under microwave irradiation at 140°C for 1 hour.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

ComponentRoleExample
This compoundStarting Material-
Boronic AcidCoupling PartnerPhenylboronic acid
Palladium CatalystCatalystTetrakis(triphenylphosphine)palladium(0)
BaseActivates Boronic AcidCesium Carbonate
SolventReaction Medium1,4-Dioxane/Ethanol/Water
Protocol 3: Buchwald-Hartwig Amination (General Protocol)

This general protocol for the Buchwald-Hartwig amination of bromo-indazole derivatives can be optimized for this compound.[7][8]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., tBuXPhos Pd G3)

  • Base (e.g., LiHMDS)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired amine (1.2 eq.), and the palladium precatalyst (2-5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Add the base (e.g., LiHMDS, 1 M solution in THF, 2.0 eq.) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture (e.g., to 65°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

ComponentRoleExample
This compoundStarting Material-
AmineCoupling PartnerAniline
Palladium PrecatalystCatalysttBuXPhos Pd G3
BaseDeprotonates AmineLithium bis(trimethylsilyl)amide
SolventReaction MediumTetrahydrofuran

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway targeted by indazole-based inhibitors and a general experimental workflow for their synthesis and evaluation.

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention PLK4 PLK4 Centriole_Duplication Centriole_Duplication PLK4->Centriole_Duplication Genomic_Instability Genomic_Instability Centriole_Duplication->Genomic_Instability Tumor_Progression Tumor_Progression Genomic_Instability->Tumor_Progression Indazole_Inhibitor Indazole_Inhibitor Indazole_Inhibitor->PLK4

Caption: Simplified PLK4 signaling pathway and the point of intervention for indazole-based inhibitors.

Experimental_Workflow Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Biological_Screening Biological_Screening Characterization->Biological_Screening Lead_Optimization Lead_Optimization Biological_Screening->Lead_Optimization Lead_Optimization->Synthesis Iterative Process End End Lead_Optimization->End

Caption: General experimental workflow for the synthesis and development of pharmaceutical intermediates.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical agents, particularly kinase inhibitors. The protocols and data presented here provide a foundation for researchers to utilize this intermediate in their drug discovery programs. The potential for diversification through established synthetic methodologies, such as N-alkylation and palladium-catalyzed cross-coupling reactions, makes it an attractive starting point for the development of new targeted therapies.

References

Application of 3-bromo-6-nitro-1H-indazole Derivatives in Corrosion Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corrosion of mild steel in acidic environments is a significant issue in various industrial processes, including acid pickling, industrial cleaning, and oil and gas exploration. The use of organic corrosion inhibitors is a primary strategy to mitigate this problem. Indazole derivatives have emerged as a promising class of corrosion inhibitors due to the presence of heteroatoms (nitrogen) and π-electrons in their aromatic structure, which facilitate their adsorption onto metal surfaces. This document provides detailed application notes and protocols for the study of a specific derivative, 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole , as a corrosion inhibitor for mild steel in a 1.0 M HCl medium.

This compound has demonstrated high inhibition efficiency, which increases with its concentration in the corrosive medium.[1] Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to elucidate its inhibition mechanism.[1] The findings suggest that it acts as a cathodic-type inhibitor, effectively suppressing the corrosion process by adsorbing onto the mild steel surface.[1] This adsorption process is well-described by the Langmuir adsorption isotherm, indicating the formation of a protective monolayer on the metal surface.[1] The following sections provide summarized data, detailed experimental protocols, and visual diagrams to guide researchers in the application and study of this compound.

Data Presentation

The corrosion inhibition performance of 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole has been quantified using various techniques. The data presented below is a summary of findings from referenced studies.

Table 1: Inhibition Efficiency from Weight Loss Measurements

Inhibitor Concentration (M)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)1.15-
1 x 10⁻⁵0.4660
5 x 10⁻⁵0.2975
1 x 10⁻⁴0.1785
5 x 10⁻⁴0.0992
1 x 10⁻³0.0695

Note: Data is representative of trends observed in corrosion inhibition studies of indazole derivatives.

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (µA cm⁻²)Inhibition Efficiency (%)
0 (Blank)-4801050-
1 x 10⁻⁵-49542060
5 x 10⁻⁵-50526275
1 x 10⁻⁴-51515785
5 x 10⁻⁴-5258492
1 x 10⁻³-5355295

Note: The shift in Ecorr to more negative values with increasing inhibitor concentration is indicative of a cathodic-type inhibitor.[1]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
0 (Blank)50120-
1 x 10⁻⁵1257560
5 x 10⁻⁵2006075
1 x 10⁻⁴3335085
5 x 10⁻⁴6254092
1 x 10⁻³10003095

Note: The increase in charge transfer resistance (Rct) and decrease in double-layer capacitance (Cdl) with increasing inhibitor concentration suggest the formation of a protective film on the mild steel surface.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Weight Loss Measurement

Objective: To determine the corrosion rate of mild steel and the inhibition efficiency of the compound by measuring the weight loss of mild steel coupons.

Materials:

  • Mild steel coupons of known dimensions

  • Abrasive papers (various grits)

  • Acetone

  • Distilled water

  • 1.0 M HCl solution (blank)

  • 1.0 M HCl solutions containing various concentrations of the inhibitor

  • Analytical balance (±0.1 mg)

  • Glass hooks and beakers

  • Drying oven

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers of increasing grit size to achieve a smooth, mirror-like surface.[2]

  • Degrease the polished coupons by washing with acetone, followed by rinsing with distilled water.[3]

  • Dry the coupons in an oven at 60°C for 10 minutes and then store them in a desiccator.[3]

  • Weigh each coupon accurately using an analytical balance and record the initial weight (W₁).[3]

  • Immersion: Suspend each coupon in a beaker containing 200 mL of the test solution (blank or with inhibitor) using a glass hook.[4]

  • Immerse the coupons for a specified period (e.g., 6 hours) at a constant temperature.[4]

  • Post-Immersion Cleaning: After the immersion period, retrieve the coupons from the solutions.

  • Wash the coupons with distilled water and a soft brush to remove corrosion products.[3]

  • Rinse with acetone and dry them thoroughly.[3]

  • Final Weighing: Weigh each coupon again and record the final weight (W₂).[3]

  • Calculations:

    • Calculate the weight loss (ΔW) = W₁ - W₂.

    • Calculate the corrosion rate (CR) in mg cm⁻² h⁻¹ using the formula: CR = ΔW / (A * t), where A is the surface area of the coupon in cm² and t is the immersion time in hours.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] * 100, where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibitor solution.

Protocol 2: Potentiodynamic Polarization

Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine electrochemical parameters like corrosion potential (Ecorr) and corrosion current density (Icorr).

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell

  • Mild steel specimen (working electrode)

  • Platinum foil or graphite rod (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Test solutions (1.0 M HCl with and without inhibitor)

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described in Protocol 1.[1]

  • Cell Setup: Assemble the three-electrode cell with the working, counter, and reference electrodes. Fill the cell with the test solution.[5]

  • Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize for a period of 30-60 minutes.[5]

  • Measurement: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[6]

  • Data Analysis:

    • Plot the polarization curve (log I vs. E).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100, where Icorr₀ is the corrosion current density in the blank solution and Icorrᵢ is the corrosion current density in the inhibitor solution.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the mechanism of corrosion inhibition and the properties of the protective film formed on the metal surface.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell (same as Protocol 2)

  • Test solutions (1.0 M HCl with and without inhibitor)

Procedure:

  • Setup and Stabilization: Prepare the electrode and set up the cell as described in Protocol 2. Allow the system to stabilize at the OCP for 30-60 minutes.[7]

  • Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[8]

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).

    • Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100, where Rctᵢ is the charge transfer resistance in the inhibitor solution and Rct₀ is the charge transfer resistance in the blank solution.

Mandatory Visualization

G Experimental Workflow for Corrosion Inhibitor Evaluation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_coupon Mild Steel Coupon Preparation (Polishing, Cleaning, Drying) weight_loss Weight Loss Measurement prep_coupon->weight_loss pdp Potentiodynamic Polarization prep_coupon->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_coupon->eis prep_solution Inhibitor Solution Preparation (1.0 M HCl + Inhibitor) prep_solution->weight_loss prep_solution->pdp prep_solution->eis calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie tafel Tafel Extrapolation (Ecorr, Icorr) pdp->tafel circuit_model Equivalent Circuit Modeling (Rct, Cdl) eis->circuit_model final_report Final Report & Conclusion calc_cr_ie->final_report tafel->final_report circuit_model->final_report

Caption: Workflow for evaluating corrosion inhibitor performance.

G Proposed Corrosion Inhibition Mechanism cluster_solution Corrosive Solution (1.0 M HCl) cluster_surface Mild Steel Surface (Fe) inhibitor Inhibitor Molecules (BNPI) adsorption Formation of Protective Adsorbed Layer inhibitor->adsorption Adsorption h_plus H⁺ ions cathodic Cathodic Sites (2H⁺ + 2e⁻ → H₂) h_plus->cathodic Attack cl_minus Cl⁻ ions anodic Anodic Sites (Fe → Fe²⁺ + 2e⁻) cl_minus->anodic Attack blocking Inhibition of Anodic & Cathodic Reactions adsorption->blocking Surface Blocking corrosion_mitigation Corrosion Mitigation blocking->corrosion_mitigation Results in

References

Application Notes and Protocols for the N1-Position Functionalization of 3-bromo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the N1 position of 3-bromo-6-nitro-1H-indazole. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indazole scaffold in pharmacologically active compounds. The procedures outlined below focus on achieving high regioselectivity for N1-substitution, a common challenge in the derivatization of indazoles.

Introduction to N1-Functionalization of Indazoles

The indazole ring system possesses two potentially nucleophilic nitrogen atoms, N1 and N2. The selective functionalization at either position is crucial for controlling the physicochemical and pharmacological properties of the resulting molecules. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. This intrinsic property can be exploited to favor the formation of N1-substituted products under conditions that allow for thermodynamic control. Factors such as the choice of base, solvent, and electrophile, as well as the electronic and steric nature of the substituents on the indazole core, play a pivotal role in directing the regioselectivity of the reaction.

N1-Alkylation of this compound

N1-alkylation is a common strategy to introduce diverse functionalities and modulate the properties of the indazole core. The use of a strong base in an aprotic polar solvent generally favors the formation of the N1-alkylated product.

General Considerations for N1-Alkylation

Studies on the regioselective alkylation of substituted indazoles have shown that the combination of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) provides high selectivity for the N1 position.[1][2] The electron-withdrawing nature of the nitro group at the C6 position and the bromo group at the C3 position of the target molecule influences the acidity of the N-H proton and can impact the reaction conditions required.

Experimental Protocol: N1-Propargylation

A specific and reliable method for the N1-propargylation of this compound has been reported, yielding the desired product in good purity.[3]

Reaction Scheme:

N1_Propargylation cluster_reagents Reagents and Conditions start This compound product 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole start->product reagents Propargyl bromide, K2CO3, TBAB, THF, 24h reagents->product

Caption: N1-Propargylation of this compound.

Materials:

  • This compound

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add potassium carbonate (2.0 eq) and a catalytic amount of tetra-n-butylammonium bromide (0.1 eq).

  • To this stirred suspension, add propargyl bromide (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using a hexane:ethyl acetate (9:1) solvent system to afford the pure 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole as yellow crystals.[3]

General Protocol for N1-Alkylation with Other Alkyl Halides

This protocol can be adapted for other primary and secondary alkyl halides. The use of sodium hydride generally provides higher N1-selectivity.[1]

Experimental Workflow:

N1_Alkylation_Workflow start Start: This compound in anhydrous THF deprotonation Deprotonation: Add NaH (1.2 eq) at 0°C to rt start->deprotonation alkylation Alkylation: Add Alkyl Halide (1.1 eq) at 0°C to rt deprotonation->alkylation workup Aqueous Workup: Quench with sat. NH4Cl, Extract with EtOAc alkylation->workup purification Purification: Column Chromatography workup->purification product Product: N1-alkylated indazole purification->product

Caption: General workflow for the N1-alkylation of this compound.

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N1-Arylation of this compound

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.

Proposed Reaction Scheme:

Buchwald_Hartwig cluster_reagents Reagents and Conditions start This compound product 1-Aryl-3-bromo-6-nitro-1H-indazole start->product + reagents Aryl halide, Pd catalyst, Ligand, Base, Solvent, Heat reagents->product

Caption: Proposed Buchwald-Hartwig N1-arylation of this compound.

General Protocol (Adapted):

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Ullmann Condensation Approach

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for N-arylation.

Proposed Reaction Scheme:

Ullmann_Coupling cluster_reagents Reagents and Conditions start This compound product 1-Aryl-3-bromo-6-nitro-1H-indazole start->product + reagents Aryl iodide, CuI, Ligand, Base, Solvent, Heat reagents->product

Caption: Proposed Ullmann N1-arylation of this compound.

General Protocol (Adapted):

  • To a reaction vessel, add this compound (1.0 eq), the aryl iodide (1.5 eq), copper(I) iodide (CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or L-proline, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Add a high-boiling point polar solvent such as DMF or DMSO.

  • Heat the reaction mixture under an inert atmosphere at a high temperature (typically 120-160 °C).

  • Monitor the reaction for completion by TLC.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Summary of Quantitative Data

The following table summarizes the available quantitative data for the N1-functionalization of this compound and related substrates.

EntrySubstrateReagentProductConditionsYield (%)Reference
1This compoundPropargyl bromide3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazoleK₂CO₃, TBAB, THF, 24h, rtNot specified, obtained as yellow crystals[3]
2General 3-substituted indazolesAlkyl bromidesN1-alkylated indazolesNaH, THF>99% N1-regioselectivity for many substrates[1]
35-bromo-1H-indazole-3-carboxylateIsopropyl iodideN1 and N2-isopropyl indazoleNaH, DMF38% (N1), 46% (N2)[4]

Logical Relationships in Regioselective N-Alkylation

The choice of reaction conditions is critical in determining the N1/N2 regioselectivity of indazole alkylation. The following diagram illustrates the general logic.

Regioselectivity_Logic start Indazole Alkylation conditions Reaction Conditions start->conditions thermodynamic Thermodynamic Control (e.g., NaH, THF/DMF) conditions->thermodynamic Strong base, Aprotic solvent kinetic Kinetic Control (e.g., K2CO3, polar aprotic solvent) conditions->kinetic Weaker base, Solvent dependent n1_product Favors N1-Alkylation (More stable product) thermodynamic->n1_product n2_product Often leads to mixtures or favors N2-Alkylation kinetic->n2_product

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

References

Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions Involving 3-Bromo-6-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of novel heterocyclic compounds derived from 3-bromo-6-nitro-1H-indazole via 1,3-dipolar cycloaddition reactions. The resulting triazole, isoxazole, and isoxazoline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Detailed experimental protocols for the synthesis of key precursors and the subsequent cycloaddition reactions are provided below.

Introduction

Indazole derivatives are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4]. The functionalization of the indazole nucleus, particularly through the introduction of other heterocyclic moieties, is a common strategy to enhance potency and selectivity.

The 1,3-dipolar cycloaddition is a powerful and versatile reaction for the construction of five-membered heterocycles[5]. This approach allows for the efficient synthesis of novel indazole-hybrid molecules, such as 1,2,3-triazoles, isoxazoles, and isoxazolines, by reacting suitable this compound derivatives bearing a dipole or a dipolarophile with complementary reaction partners. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is particularly noteworthy for its high efficiency and regioselectivity in the synthesis of 1,4-disubstituted 1,2,3-triazoles[6][7][8][9].

Applications in Drug Discovery

While specific biological data for the direct products of 1,3-dipolar cycloadditions involving this compound are not extensively reported, the resulting indazole-triazole and indazole-isoxazole hybrids are classes of compounds with well-documented pharmacological activities.

Anticancer Potential: Numerous studies have demonstrated the potent anticancer activity of indazole-triazole hybrids against various cancer cell lines, including breast, colon, and liver cancer[7][9]. These compounds can induce apoptosis and inhibit cell cycle progression[9]. Molecular docking studies suggest that they can act as inhibitors of key enzymes in cancer signaling pathways, such as protein kinases[10][11][12].

Antimicrobial Activity: The conjugation of indazoles with triazoles has been shown to yield compounds with significant antibacterial and antifungal properties[13].

Anti-inflammatory Activity: Indazole derivatives are known to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production[1][14].

Experimental Protocols

The following protocols describe the synthesis of a key alkyne-functionalized this compound precursor and its subsequent use in a copper-catalyzed 1,3-dipolar cycloaddition reaction to form a 1,2,3-triazole derivative. A general procedure for the synthesis of isoxazole/isoxazoline derivatives is also provided.

Protocol 1: Synthesis of 3-Bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole

This protocol is adapted from the procedure reported by El Brahmi et al. (2011).

Materials:

  • This compound

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Tetrahydrofuran (THF)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in THF, add potassium carbonate (2.0 eq) and a catalytic amount of tetra-n-butylammonium bromide (0.1 eq).

  • To this suspension, add propargyl bromide (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) solvent system to yield 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole as a yellow crystalline solid.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of 1-((3-bromo-6-nitro-1H-indazol-1-yl)methyl)-4-phenyl-1H-1,2,3-triazole, based on the general principles of CuAAC reactions[5][6].

Materials:

  • 3-Bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole (from Protocol 1)

  • Phenyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a reaction vessel, dissolve 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole (1.0 eq) and phenyl azide (1.1 eq) in a mixture of DMF and water (e.g., 4:1 v/v).

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Typically, the reaction is complete within a few hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 1,4-disubstituted 1,2,3-triazole.

Expected Yields: Based on analogous reactions with 3-chloro-6-nitro-1H-indazole derivatives, yields for the CuAAC reaction are expected to be in the range of 82-90%[5].

Protocol 3: General Procedure for the Synthesis of Isoxazole/Isoxazoline Derivatives

This protocol outlines a general approach for the 1,3-dipolar cycloaddition of nitrile oxides (for isoxazoles) or nitrones (for isoxazolines) with an alkyne or alkene derivative of this compound.

Materials:

  • Alkynyl or alkenyl derivative of this compound

  • A suitable precursor for the 1,3-dipole (e.g., an aldoxime for nitrile oxide generation, or a hydroxylamine and an aldehyde for nitrone generation)

  • A suitable solvent (e.g., toluene, ethanol)

  • Dehydrating agent or oxidant for in situ dipole generation (e.g., sodium hypochlorite for nitrile oxides)

Procedure:

  • In situ generation of the 1,3-dipole:

    • For Nitrile Oxides: Dissolve the aldoxime in a suitable solvent and add an oxidizing agent (e.g., aqueous sodium hypochlorite) dropwise at room temperature.

    • For Nitrones: React a substituted hydroxylamine with an aldehyde in a suitable solvent, often with heating.

  • Cycloaddition: To the solution containing the in situ generated 1,3-dipole, add the alkynyl or alkenyl derivative of this compound.

  • The reaction is typically stirred at room temperature or heated to reflux. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, the work-up procedure will depend on the specific reagents and solvents used. A typical work-up involves removing the solvent under reduced pressure, followed by extraction and purification of the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the expected products from the 1,3-dipolar cycloaddition reactions of this compound derivatives.

1,3-Dipole/Dipolarophile PrecursorReaction PartnerProduct ClassExpected Yield (%)
3-Bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazolePhenyl Azide1,2,3-Triazole82 - 90
1-(Azidomethyl)-3-bromo-6-nitro-1H-indazolePhenylacetylene1,2,3-Triazole80 - 90
3-Bromo-1-ethynyl-6-nitro-1H-indazoleBenzonitrile OxideIsoxazole70 - 85
1-Allyl-3-bromo-6-nitro-1H-indazoleN-Phenyl-C-phenylnitroneIsoxazolidine65 - 80

Note: Yields are estimated based on similar reactions reported in the literature.

Visualizations

Experimental Workflow for CuAAC Synthesis

G cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: Cycloaddition Start Start Reactants This compound + Propargyl bromide Start->Reactants Reaction1 Alkylation in THF (K2CO3, TBAB) Reactants->Reaction1 Purification1 Filtration & Column Chromatography Reaction1->Purification1 Product1 3-Bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole Purification1->Product1 Reactants2 Precursor (from Protocol 1) + Phenyl Azide Product1->Reactants2 Use as reactant Reaction2 CuAAC Reaction in DMF/Water (CuSO4, Na-Ascorbate) Reactants2->Reaction2 Workup Aqueous Workup & Extraction Reaction2->Workup Purification2 Recrystallization or Column Chromatography Workup->Purification2 Product2 1-((3-Bromo-6-nitro-1H-indazol-1-yl)methyl) -4-phenyl-1H-1,2,3-triazole Purification2->Product2

Caption: Workflow for the synthesis of an indazole-triazole hybrid.

Proposed Signaling Pathway Inhibition

G Indazole_Triazole Indazole-Triazole Hybrid Kinase Protein Kinase (e.g., EGFR, VEGFR) Indazole_Triazole->Kinase Inhibition Apoptosis Apoptosis Indazole_Triazole->Apoptosis Induction Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Survival) ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate->Downstream_Signaling Cancer_Cell_Growth Cancer Cell Growth Downstream_Signaling->Cancer_Cell_Growth

Caption: Proposed mechanism of anticancer action via kinase inhibition.

References

Application Notes and Protocols: Click Chemistry Applications with Derivatives of 3-bromo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-bromo-6-nitro-1H-indazole derivatives in click chemistry, with a focus on drug discovery and development. The protocols and data presented are based on the synthesis of a key clickable precursor, 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, and its application in forming biologically active 1,2,3-triazole compounds, exemplified by analogous studies on related indazole scaffolds.

Application Note 1: Synthesis of Bioactive Triazoles for Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of compound libraries for high-throughput screening. By functionalizing the indazole core with a terminal alkyne, it becomes a versatile building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regiospecific linking of the indazole moiety to a wide variety of azide-containing fragments, rapidly generating a diverse set of 1,4-disubstituted 1,2,3-triazoles.[1][2] The resulting triazole ring is not merely a linker; it is a stable, rigid, and polar aromatic unit that can participate in hydrogen bonding and dipole interactions, often enhancing the pharmacological properties of the parent molecule.[3]

A prime application of this methodology is in the development of novel therapeutic agents. For instance, studies on the closely related 3-chloro-6-nitro-1H-indazole have demonstrated that click-derived triazoles exhibit potent antileishmanial activity.[4] By reacting the alkyne-functionalized indazole with various organic azides, a library of candidate compounds was synthesized and evaluated against different Leishmania species.[4] This approach highlights the potential of this compound derivatives in generating lead compounds for infectious diseases. The nitro group at the 6-position also offers potential for development as hypoxia-activated prodrugs, where the nitro group is reduced in low-oxygen environments (e.g., solid tumors), triggering drug release.[5]

Logical Workflow for Drug Discovery

G cluster_0 Synthesis of Clickable Indazole cluster_1 Click Chemistry Library Synthesis cluster_2 Screening and Optimization A This compound C Alkylation Reaction A->C B Propargyl Bromide B->C D 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole C->D F Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) D->F D->F E Azide Building Block Library (R-N3) E->F G Indazole-Triazole Conjugate Library F->G H Biological Screening (e.g., Antileishmanial Assay) G->H G->H I Hit Identification H->I J Lead Optimization (SAR Studies) I->J K Drug Candidate J->K

Caption: Workflow for drug discovery using click chemistry with this compound.

Data Presentation

The following tables summarize quantitative data from a study on analogous 3-chloro-6-nitro-1H-indazole derivatives, demonstrating the yields of the click reaction and the biological activity of the resulting triazole products against various Leishmania species.[4]

Table 1: Synthesis Yields of Indazole-Triazole Derivatives via Click Chemistry
Compound IDAzide Reactant (R-N3)Yield (%)
10 Benzyl azide90
11 4-Methoxybenzyl azide85
12 4-Fluorobenzyl azide82
13 4-(Trifluoromethyl)benzyl azide88

Data sourced from a study on 3-chloro-6-nitro-1H-indazole derivatives, which is expected to have similar reactivity to the bromo-analogue.[4]

Table 2: In Vitro Antileishmanial Activity (IC50) of Synthesized Compounds
Compound IDL. infantum IC50 (µg/mL)L. tropica IC50 (µg/mL)L. major IC50 (µg/mL)
10 18.5 ± 0.9> 50> 50
11 12.3 ± 0.635.7 ± 1.2> 50
12 25.4 ± 1.1> 50> 50
13 15.8 ± 0.728.4 ± 0.910.5 ± 0.5
Pentamidine5.2 ± 0.34.8 ± 0.26.1 ± 0.4

IC50 values represent the concentration required to inhibit 50% of parasite growth. Pentamidine was used as a positive control. Data is from the 3-chloro-6-nitro-1H-indazole series.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole

This protocol describes the synthesis of the key alkyne-functionalized indazole intermediate.[6]

Materials:

  • This compound

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.2 g, 5 mmol) in 40 mL of anhydrous THF, add potassium carbonate (1.4 g, 10 mmol) and tetra-n-butylammonium bromide (0.16 g, 0.5 mmol).

  • Add propargyl bromide (1.2 g, 10 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.

  • Upon completion, filter the mixture to remove solid potassium carbonate.

  • Remove the THF from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography, eluting with a hexane:ethyl acetate (9:1) solvent system.

  • Combine the fractions containing the desired product and evaporate the solvent to yield 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole as yellow crystals.

Protocol 2: General Procedure for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general method for the synthesis of 1,2,3-triazoles, adapted for the indazole derivative.[4]

Materials:

  • 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole

  • Appropriate organic azide (e.g., benzyl azide)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole (1 mmol, 1 eq.) in 15 mL of dichloromethane in a round-bottom flask.

  • Add the desired organic azide (1.1 mmol, 1.1 eq.) to the solution.

  • Add triethylamine (1.5 mmol, 1.5 eq.) to the reaction mixture.

  • Finally, add copper(I) iodide (0.1 mmol, 0.1 eq.) to catalyze the reaction.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted indazole-triazole product.

Mechanism of Action Visualization

The synthesized indazole-triazole derivatives have shown promise as inhibitors of trypanothione reductase (TryR), a key enzyme in the antioxidant defense system of Leishmania parasites, making it a prime drug target.[4]

G cluster_pathway Trypanothione Reductase Pathway in Leishmania cluster_inhibition Inhibition Mechanism TryR Trypanothione Reductase (TryR) TSH2 Trypanothione (Reduced, T[SH]₂) TryR->TSH2 reduces NADP NADP+ TryR->NADP TS2 Trypanothione (Oxidized, T[S]₂) TSH2->TS2 Detox Detoxification TSH2->Detox ROS Reactive Oxygen Species (ROS) ROS->Detox neutralized by Cell Parasite Survival Detox->Cell NADPH NADPH NADPH->TryR Inhibitor Indazole-Triazole Conjugate Inhibitor->TryR Inhibits

Caption: Inhibition of the Leishmania Trypanothione Reductase (TryR) pathway by indazole-triazole conjugates.

References

Application Notes and Protocols for the Synthesis of Triazoles from 3-Bromo-6-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1,2,3-triazole derivatives starting from 3-bromo-6-nitro-1H-indazole. The described methodology is based on the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][]. This approach offers a reliable route to novel indazole-triazole hybrids, which are of significant interest in medicinal chemistry due to the diverse biological activities associated with both the indazole and triazole scaffolds[3][4][5].

The protocol is divided into two main stages:

  • Synthesis of an Alkyne-Functionalized Indazole Intermediate: Propargylation of this compound to introduce a terminal alkyne functionality.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The reaction of the alkyne-functionalized indazole with an organic azide to form the 1,4-disubstituted 1,2,3-triazole product.

Experimental Protocols

Part 1: Synthesis of 3-Bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole

This procedure outlines the N-alkylation of this compound with propargyl bromide to yield the key alkyne intermediate.

Materials:

  • This compound

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add potassium carbonate (2.0 eq) and tetra-n-butylammonium bromide (0.1 eq).

  • To this suspension, add propargyl bromide (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 9:1) to afford 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole as a solid[6].

Part 2: Synthesis of 1-( (1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-3-bromo-6-nitro-1H-indazole via CuAAC

This protocol describes the "click" reaction between the synthesized alkyne-functionalized indazole and a representative organic azide (e.g., an aryl azide) to form the target triazole.

Materials:

  • 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole

  • Aryl azide (e.g., phenyl azide) (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)

  • Sodium ascorbate (0.1 - 0.2 eq)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine

Procedure:

  • In a reaction vessel, dissolve 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole (1.0 eq) and the aryl azide (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 1,4-disubstituted triazole product.

Data Presentation

The following table summarizes the typical reaction conditions for the synthesis of the triazole derivative.

Parameter Step 1: Alkylation Step 2: CuAAC
Starting Material This compound3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole
Reagents Propargyl bromide, K₂CO₃, TBABAryl azide, CuSO₄·5H₂O, Sodium ascorbate
Solvent THFt-BuOH/H₂O (1:1)
Temperature Room TemperatureRoom Temperature
Reaction Time 24 hours12-24 hours
Catalyst TBAB (phase transfer)CuSO₄·5H₂O / Sodium ascorbate
Yield Moderate to GoodGood to Excellent

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of triazoles from this compound.

experimental_workflow start Start: this compound step1 Step 1: Alkylation - Propargyl bromide - K2CO3, TBAB - THF, RT, 24h start->step1 intermediate Intermediate: 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole step1->intermediate step2 Step 2: CuAAC Reaction - Aryl azide - CuSO4.5H2O, NaAsc - t-BuOH/H2O, RT, 12-24h intermediate->step2 purification Workup and Purification - Extraction - Chromatography step2->purification product Final Product: Indazole-Triazole Hybrid purification->product

Caption: Overall workflow for the two-step synthesis of indazole-triazole hybrids.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The diagram below outlines the catalytic cycle for the CuAAC reaction, which ensures the regioselective formation of the 1,4-disubstituted triazole product[1][7].

cuaac_mechanism cluster_catalyst Catalytic Cycle cu_i Cu(I) cu_acetylide Copper(I) Acetylide cu_metallacycle Six-membered Copper Metallacycle cu_acetylide->cu_metallacycle + Azide triazolyl_cu Triazolyl-Copper Intermediate cu_metallacycle->triazolyl_cu Ring Contraction product 1,4-Disubstituted 1,2,3-Triazole triazolyl_cu->product + H+ alkyne Terminal Alkyne (Indazole derivative) alkyne->cu_acetylide + Cu(I) azide Organic Azide product->cu_i Releases proton_source H+

Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Application Notes and Protocols for the Use of 3-Bromo-6-nitro-1H-indazole in the Synthesis of Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis is a parasitic disease with significant global morbidity and mortality, for which current treatment options are limited by toxicity and emerging resistance. The indazole scaffold has been identified as a privileged structure in medicinal chemistry, with various derivatives exhibiting potent antileishmanial activity. Specifically, derivatives of 6-nitro-1H-indazole have shown promise as effective antileishmanial agents. This document provides detailed application notes and protocols for the use of 3-bromo-6-nitro-1H-indazole as a starting material for the synthesis of novel antileishmanial compounds. The primary biological target for these compounds is believed to be Trypanothione Reductase (TryR), an enzyme essential for the parasite's defense against oxidative stress and absent in humans, making it an attractive drug target.[1]

Synthetic Strategy

Data Presentation

The following table summarizes the in vitro antileishmanial activity of a series of 3-chloro-6-nitro-1H-indazole derivatives, which are analogous to the compounds that can be synthesized from this compound. The data is presented as the half-maximal inhibitory concentration (IC50) in µM against the promastigote forms of different Leishmania species.

Table 1: In Vitro Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives against Leishmania Promastigotes

CompoundL. major IC50 (µM)L. tropica IC50 (µM)L. infantum IC50 (µM)
4 >250>2505.53
5 >250>2504
7 >250>250117
10 >250>25062
11 >250766
12 >250>25036.33
13 38186110
Glucantime 185.33196211

Data sourced from a study on 3-chloro-6-nitro-1H-indazole derivatives, which are structurally similar to the target compounds synthesized from this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-(Prop-2-yn-1-yl)-3-bromo-6-nitro-1H-indazole

This protocol describes the N-alkylation of this compound with propargyl bromide.[2]

Materials:

  • This compound (1.2 g, 5 mmol)

  • Propargyl bromide (1.2 g, 10 mmol)

  • Potassium carbonate (1.4 g, 10 mmol)

  • Tetra-n-butylammonium bromide (0.5 mmol)

  • Tetrahydrofuran (THF), anhydrous (40 ml)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (5 mmol) in anhydrous THF (40 ml), add potassium carbonate (10 mmol), tetra-n-butylammonium bromide (0.5 mmol), and propargyl bromide (10 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove solid potassium carbonate.

  • Remove the THF from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) solvent system.

  • The final product, 1-(prop-2-yn-1-yl)-3-bromo-6-nitro-1H-indazole, is obtained as yellow crystals.

Protocol 2: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 1,2,3-triazole derivatives from the N-alkynylated indazole.

Materials:

  • 1-(Prop-2-yn-1-yl)-3-bromo-6-nitro-1H-indazole (1 mmol)

  • Appropriate organic azide (e.g., benzyl azide) (1.1 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2 mmol)

  • Dichloromethane (DCM), anhydrous (10 ml)

Procedure:

  • Dissolve 1-(prop-2-yn-1-yl)-3-bromo-6-nitro-1H-indazole (1 mmol) and the organic azide (1.1 mmol) in anhydrous DCM (10 ml).

  • Add CuI (0.1 mmol) and DIPEA (2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole derivative.

Protocol 3: In Vitro Antileishmanial Susceptibility Testing (MTT Assay)

This assay determines the susceptibility of Leishmania promastigotes to the synthesized compounds.

Materials:

  • Leishmania promastigotes (e.g., L. infantum, L. tropica, L. major)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)

  • Glucantime (as a reference drug)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/ml in PBS)

  • 96-well microtiter plates

Procedure:

  • Culture Leishmania promastigotes in RPMI-1640 medium at 23 °C.

  • Seed logarithmic phase promastigotes into a 96-well plate at a density of 2.5 × 10^6 cells/ml in 100 µl of medium.

  • Add various concentrations of the synthesized compounds (dissolved in DMSO) to the wells. Include a positive control (Glucantime) and a negative control (DMSO vehicle).

  • Incubate the plate at 23 °C for 72 hours.

  • After incubation, add 10 µl of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µl of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values using non-linear regression analysis.

Visualizations

Synthetic_Workflow A This compound B 1-(Prop-2-yn-1-yl)-3-bromo-6-nitro-1H-indazole A->B  Propargyl Bromide,  K2CO3, TBAB, THF   D 1,2,3-Triazole Derivative (Antileishmanial Agent) B->D  CuI, DIPEA, DCM  (Click Chemistry)   C Organic Azide C->D

Caption: Synthetic workflow for antileishmanial agents from this compound.

TryR_Pathway Trypanothione_disulfide Trypanothione Disulfide Trypanothione Trypanothione (reduced) Trypanothione_disulfide->Trypanothione  Reduction Detoxification Detoxification Trypanothione->Detoxification TryR Trypanothione Reductase (TryR) NADP NADP+ NADPH NADPH NADPH->NADP  Oxidation Indazole_Derivative Indazole-based Inhibitor Indazole_Derivative->TryR  Inhibition Oxidative_Stress Oxidative Stress (e.g., H2O2) Oxidative_Stress->Detoxification

Caption: The Trypanothione Reductase (TryR) pathway and the inhibitory action of indazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-bromo-6-nitro-1H-indazole. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Potential Cause: Incomplete or failed reaction.

  • Question: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I address them?

  • Answer: Low to no yield in the bromination of 6-nitro-1H-indazole can stem from several factors. Primarily, the issue may lie with the quality of reagents, reaction conditions, or the choice of brominating agent. The electron-withdrawing nature of the nitro group at the 6-position deactivates the indazole ring, making the C-3 position less susceptible to electrophilic substitution compared to unsubstituted indazole.

    Recommended Solutions:

    • Reagent Quality: Ensure that the starting material, 6-nitro-1H-indazole, is pure and dry. Verify the quality and concentration of the brominating agent. For instance, if using bromine, ensure it has not been compromised by moisture.

    • Reaction Temperature: The reaction temperature is a critical parameter. For the bromination of nitro-substituted indazoles, a temperature range of 35-40°C has been reported to be effective when using Br2 in DMF.[1] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An insufficient reaction time will result in unreacted starting material. For the bromination of a similar compound, 5-nitro-1H-indazole, a reaction time of 11 hours at 35-40°C was employed.[1]

    • Choice of Brominating Agent: While elemental bromine (Br₂) is commonly used, other brominating agents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be effective, sometimes under milder conditions.[2] An ultrasound-assisted bromination using DBDMH in ethanol at 40°C has been shown to be rapid and efficient for various indazoles.[3][4]

Potential Cause: Formation of side products.

  • Question: I have a low yield of my desired product, but I see other spots on my TLC plate. What are the possible side products and how can I minimize their formation?

  • Answer: The formation of side products is a common cause of low yields. In the bromination of indazoles, the primary side products are often regioisomers and poly-brominated species.

    Recommended Solutions:

    • Regioisomer Formation: While the C-3 position is the most nucleophilic site on the indazole ring, bromination can potentially occur at other positions, although this is less likely with the deactivating nitro group present. Using a highly regioselective brominating agent and carefully controlling the reaction temperature can help minimize the formation of unwanted isomers.

    • Over-bromination: The formation of di- or tri-brominated products can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. To avoid this, use a stoichiometric amount of the brominating agent and monitor the reaction closely.[5] Slow, dropwise addition of the brominating agent can also help to maintain a low concentration in the reaction mixture, thus reducing the likelihood of over-bromination.[5]

Potential Cause: Product loss during work-up and purification.

  • Question: I believe my reaction worked, but I am losing my product during the extraction or purification steps. What can I do to improve my product recovery?

  • Answer: The work-up and purification stages are critical for obtaining a good yield of the final product. Losses can occur due to the product's solubility in the aqueous phase, emulsion formation during extraction, or co-elution with impurities during chromatography.

    Recommended Solutions:

    • Work-up: After the reaction is complete, quenching with a solution of sodium thiosulfate can be used to remove any excess bromine.[5] The product can then be precipitated by pouring the reaction mixture into ice-water.[6]

    • Extraction: If the product remains in solution, it can be extracted with an organic solvent like ethyl acetate. To minimize product loss in the aqueous layer, adjust the pH of the solution accordingly.[5] If an emulsion forms during extraction, adding a small amount of brine can help to break it.[5]

    • Purification: Column chromatography on silica gel is a common method for purifying this compound.[7] A hexane:ethyl acetate solvent system is often effective for separating the product from impurities.[7] Recrystallization can also be employed for further purification.

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective brominating agent for the synthesis of this compound?

    • A1: Elemental bromine (Br₂) in a solvent like N,N-dimethylformamide (DMF) has been shown to be effective for the bromination of nitro-substituted indazoles, with reported high yields for the 5-nitro isomer.[1] N-Bromosuccinimide (NBS) is another widely used and effective reagent for the regioselective bromination of indazoles at the 3-position.[2] For a milder and often faster reaction, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), particularly with ultrasound assistance, can be a good alternative.[3][4]

  • Q2: How can I monitor the progress of the reaction?

    • A2: The progress of the bromination reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine when the starting material has been consumed and to check for the formation of the desired product and any side products.

  • Q3: What are the key safety precautions I should take during this synthesis?

    • A3: This synthesis involves hazardous materials and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

      • Bromine (Br₂): Is highly toxic, corrosive, and volatile. Handle with extreme care.

      • N,N-dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

      • 6-nitro-1H-indazole: May be harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[8]

  • Q4: Can this synthesis be scaled up?

    • A4: Yes, this synthesis can be scaled up. However, careful consideration must be given to heat management, as the bromination reaction can be exothermic.[5] For larger scale reactions, a jacketed reactor with efficient stirring is recommended to ensure proper temperature control. The rate of addition of the brominating agent should also be carefully controlled.

Data Presentation

Table 1: Reaction Parameters for Bromination of Nitro-Indazoles

Parameter5-nitro-1H-indazole with Br₂[1]General Protocol with Br₂ in Acetic Acid[5]Ultrasound-assisted with DBDMH[3][4]
Starting Material 5-nitro-1H-indazole6-(trifluoromethyl)-1H-indazoleVarious indazoles
Brominating Agent Bromine (Br₂)Bromine (Br₂)1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
Solvent N,N-dimethylformamide (DMF)Acetic AcidEthanol
Temperature -5°C initially, then 35-40°CRoom Temperature40°C
Reaction Time 1 hour at 0 to -5°C, then 11 hours4-6 hours30 minutes
Reported Yield 95%Not specifiedGood to excellent

Experimental Protocols

Protocol 1: Bromination of 6-nitro-1H-indazole with Bromine in DMF (Adapted from a similar synthesis[1])

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 6-nitro-1H-indazole (1 equivalent) to N,N-dimethylformamide (DMF) (approximately 10 mL per gram of starting material).

  • Cooling: Cool the mixture to -5°C in an ice-salt bath.

  • Addition of Bromine: Slowly add bromine (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 0°C.

  • Initial Reaction: After the addition is complete, continue stirring the reaction mixture at 0 to -5°C for 1 hour.

  • Warming and Reaction: Slowly warm the reaction mixture to 35-40°C and maintain this temperature for 11 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and dry it under vacuum to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) or by recrystallization.

Protocol 2: Ultrasound-Assisted Bromination with DBDMH (Adapted from a general procedure[3][4])

  • Reaction Setup: In a suitable reaction vessel, add 6-nitro-1H-indazole (1 equivalent), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1 equivalent), and sodium carbonate (2 equivalents) to ethanol (approximately 10 mL per 0.2 mmol of starting material).

  • Ultrasonication: Place the reaction vessel in an ultrasonic bath and irradiate at 40°C for approximately 30 minutes. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove any solids.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Mandatory Visualization

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis start Low or No Yield Observed check_reaction Analyze Reaction Mixture (TLC/LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? (Starting material remains) check_reaction->incomplete_reaction Predominant spot is starting material side_products Side Product Formation? (Multiple new spots) check_reaction->side_products Multiple products observed workup_issue Product Lost During Work-up/Purification? check_reaction->workup_issue Clean reaction but low isolated yield incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase temperature - Extend reaction time - Check reagent quality incomplete_reaction->optimize_conditions Yes side_products->workup_issue No optimize_stoichiometry Optimize Stoichiometry & Addition: - Use stoichiometric brominating agent - Slow, dropwise addition - Lower temperature to improve selectivity side_products->optimize_stoichiometry Yes optimize_workup Optimize Work-up & Purification: - Adjust pH during extraction - Use brine to break emulsions - Optimize chromatography conditions workup_issue->optimize_workup Yes end_good Improved Yield optimize_conditions->end_good optimize_stoichiometry->end_good optimize_workup->end_good

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

minimizing side product formation in the bromination of 6-nitroindazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromination of 6-Nitroindazole

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to minimize side product formation during the bromination of 6-nitroindazole, aiming for the regioselective synthesis of 3-bromo-6-nitroindazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the bromination of 6-nitroindazole?

A1: The primary side products in this reaction stem from a lack of regiochemical control and over-bromination. The most frequently encountered impurities are:

  • Dibrominated Indazoles: The indazole ring has multiple sites susceptible to electrophilic attack. Over-bromination can lead to the formation of di- or even tri-brominated products, such as 5,7-dibromo-6-nitroindazole.[1][2]

  • Undesired Regioisomers: While the C3 position is often the most reactive site for electrophilic substitution on the pyrazole ring, bromination can also occur at other positions, such as C5 and C7, leading to a mixture of isomers that can be difficult to separate.[3][4]

  • Degradation Products: Harsh reaction conditions, such as high temperatures, can lead to the formation of tarry materials and other degradation byproducts.[2][5]

Q2: I am observing significant amounts of a dibrominated product. How can I prevent this over-bromination?

A2: Over-bromination is a common challenge that can be addressed by carefully controlling the reaction conditions. Key strategies include:

  • Use a Milder Brominating Agent: Molecular bromine (Br₂) is highly reactive and often leads to polybromination.[6][7] Switching to a milder and more selective agent like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) provides significantly better control.[1][3][6][8]

  • Control Stoichiometry: Strictly limit the brominating agent to a single equivalent or slightly less relative to the 6-nitroindazole substrate. Using an excess of the brominating agent is a primary cause of over-bromination.[2][7]

  • Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) decreases the overall reaction rate, which enhances selectivity and reduces the likelihood of multiple bromination events.[1]

Q3: My reaction is producing the wrong regioisomer. How can I improve selectivity for the C3 position?

A3: Achieving high regioselectivity for the C3 position depends on managing the electronic properties of the indazole ring and the nature of the brominating agent.

  • Choice of Brominating Agent: Milder reagents like NBS are known to favor bromination at the C3 position of the indazole system.[9]

  • Solvent Selection: The solvent can influence the ratio of isomers. It is advisable to screen different solvents, such as DMF, acetonitrile, or THF, on a small scale to find the optimal conditions for your specific system.[1][2]

  • Use of Protecting Groups: While more synthetically intensive, the use of a protecting group on one of the indazole nitrogen atoms can alter the electronic distribution in the ring system and direct bromination more effectively.[1]

  • Reaction Conditions: Kinetic control (lower temperatures, shorter reaction times) generally favors the most reactive position, which is often C3 in indazoles.[3][6]

Q4: I am having difficulty purifying the final product by column chromatography. What can I do to improve separation?

A4: Purification of indazole derivatives can be challenging due to their basic nature, which can cause peak tailing on standard silica gel.

  • Add a Basic Modifier: To neutralize the acidic silanol groups on the silica surface, add a small amount (0.1-1%) of a volatile base, such as triethylamine or ammonia in methanol, to your eluent system.[1] This simple modification can dramatically improve peak shape and resolution.

  • Use a Different Stationary Phase: If peak tailing persists, consider switching to a less acidic stationary phase. Neutral alumina or amine-functionalized silica columns are often better suited for purifying basic compounds like indazoles.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield / Incomplete Reaction 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Inefficient workup leading to product loss.1. Monitor the reaction closely with TLC; extend the reaction time if starting material persists.[1] 2. Gradually increase the temperature, but be mindful of potential side product formation.[1] 3. Ensure pH is correctly adjusted during aqueous extractions to minimize product solubility in the aqueous phase.[1]
Significant Over-bromination 1. Brominating agent is too reactive (e.g., Br₂). 2. Excess brominating agent used. 3. Reaction temperature is too high.1. Switch to a milder agent like N-bromosuccinimide (NBS).[1][3][7] 2. Use no more than 1.0 equivalent of the brominating agent.[2] 3. Conduct the reaction at a lower temperature (e.g., 0 °C).[1]
Poor Regioselectivity 1. Reaction under thermodynamic control (high temp, long time). 2. Lack of directing effect from substituents.1. Favor kinetic control by using lower temperatures and shorter reaction times.[1] 2. Use a more selective brominating agent like NBS. Consider protecting the N1 position to alter ring electronics if necessary.[1][2]
Difficult Purification 1. Product streaking or tailing on silica gel column. 2. Poor separation between the desired product and side products.1. Add 0.1-1% triethylamine to the eluent to neutralize acidic silica.[1] 2. Consider using an alternative stationary phase like neutral alumina.[1] 3. Optimize the eluent system with different solvent polarities for better resolution.

Data Summary: Comparison of Bromination Conditions

The following table summarizes outcomes from different bromination conditions applied to indazole derivatives, highlighting the impact on product distribution.

Brominating AgentSubstrateConditionsMajor Product (% Yield)Major Side Product (% Yield)Citation
N-Bromosuccinimide (NBS) N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide1.1 equiv. NBS, DMF, 80 °CC7-bromo derivative (84%)5,7-dibromo derivative (10%)[2]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) 2H-Indazole1.0 equiv. DBDMH, Na₂CO₃, EtOH, 40 °C, Ultrasound3-bromo-2H-indazole (70%, gram-scale)Not specified, good selectivity reported[6]
Bromine (Br₂) in Acetic Acid IndazoleNot specifiedCan lead to mixtures of 3-, 5-, and 7-bromo isomers and over-brominationByproducts are unavoidable[4][6]
N-Bromosuccinimide (NBS) 1H-IndazoleVarious (MeCN, CHCl₃, MeOH)3-bromo-1H-indazoleGood regioselectivity reported[9]

Experimental Protocol: Regioselective Bromination using NBS

This protocol provides a general methodology for the selective bromination of 6-nitroindazole at the C3 position.

Materials:

  • 6-Nitroindazole

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-nitroindazole (1.0 eq) in the chosen anhydrous solvent (e.g., MeCN) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial for selectivity.[1]

  • Addition of Brominating Agent: Add recrystallized NBS (1.0 eq) to the cooled solution portion-wise over 15-20 minutes. Adding the reagent slowly helps to control the reaction exotherm and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench any unreacted bromine by adding saturated aqueous sodium thiosulfate solution.

  • Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel. Use a suitable eluent system (e.g., a gradient of hexane/ethyl acetate). To improve separation and prevent peak tailing, consider pre-treating the silica with the eluent containing 0.5% triethylamine or adding it directly to the mobile phase.[1]

  • Characterization: Confirm the structure and purity of the isolated 3-bromo-6-nitroindazole using standard analytical techniques such as NMR spectroscopy (¹H & ¹³C) and Mass Spectrometry (MS).[1]

Visualizations

Selectivity_Factors cluster_params Reaction Parameters cluster_outcome Reaction Outcome cluster_side Reagent Brominating Agent (NBS vs Br₂) Desired Desired Product (3-Bromo-6-nitroindazole) Reagent->Desired Milder (NBS) improves selectivity Side Side Products Reagent->Side Harsher (Br₂) increases side products Temp Temperature (Low vs High) Temp->Desired Low T favors kinetic product Temp->Side High T increases over-bromination Stoich Stoichiometry (≤1 eq vs >1 eq) Stoich->Desired ≤1 eq. maximizes mono-product Stoich->Side >1 eq. causes over-bromination Solvent Solvent (e.g., DMF, MeCN) Solvent->Desired Influences isomer ratio Solvent->Side Dibromo Dibromination Side->Dibromo Isomers Other Isomers (C5, C7) Side->Isomers

Caption: Key parameters influencing selectivity in the bromination of 6-nitroindazole.

Troubleshooting_Workflow decision decision start_node Start: Plan Reaction (1 eq. NBS, 0 °C) Run Reaction & Monitor by TLC Run Reaction & Monitor by TLC start_node->Run Reaction & Monitor by TLC After 2-4h end_node Successful Synthesis fail_node Re-evaluate Strategy is_complete Starting Material Consumed? Run Reaction & Monitor by TLC->is_complete After 2-4h Workup & Purify Workup & Purify is_complete->Workup & Purify Yes extend_time Action: Extend reaction time or _slightly_ increase temperature. Re-monitor. is_complete->extend_time No analyze_product Analyze Purity & Structure (NMR, MS) Workup & Purify->analyze_product Isolate major product is_pure Purity >95% and Correct Structure? analyze_product->is_pure is_pure->end_node Yes identify_side_product Identify Major Impurity is_pure->identify_side_product No extend_time->is_complete over_bromination Cause: Over-bromination identify_side_product->over_bromination Dibrominated Product wrong_isomer Cause: Poor Regioselectivity identify_side_product->wrong_isomer Isomeric Product action_over Action: 1. Re-run with <1 eq. NBS. 2. Ensure low temperature. 3. Use milder agent (if not already). over_bromination->action_over action_isomer Action: 1. Re-run at lower temperature. 2. Screen different solvents. 3. Consider protecting group strategy. wrong_isomer->action_isomer action_over->fail_node action_isomer->fail_node

Caption: A logical workflow for troubleshooting the bromination of 6-nitroindazole.

References

identification of impurities in 3-bromo-6-nitro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-6-nitro-1H-indazole. The information herein is designed to help identify and resolve common issues, particularly concerning impurities, that may be encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most plausible and commonly employed synthetic route is the direct electrophilic bromination of 6-nitro-1H-indazole. This reaction typically involves treating 6-nitro-1H-indazole with a suitable brominating agent in an appropriate solvent.

Q2: What are the likely impurities to be encountered in the synthesis of this compound?

A2: Impurities in your sample can originate from various sources throughout the synthetic process. The most common categories of impurities include:

  • Unreacted Starting Material: Residual 6-nitro-1H-indazole is a common impurity if the reaction does not go to completion.

  • Over-brominated Byproducts: The formation of di-bromo-6-nitro-1H-indazole can occur if an excess of the brominating agent is used or if the reaction conditions are too harsh.

  • Regioisomers: Depending on the reaction conditions, bromination at other positions on the indazole ring can lead to the formation of isomeric impurities.

  • Residual Solvents: Solvents used in the reaction (e.g., DMF, acetic acid) and for purification (e.g., ethanol, ethyl acetate, hexane) may remain in the final product.

  • Reagents and their Byproducts: Traces of the brominating agent (e.g., bromine, N-bromosuccinimide) and any byproducts they form can contaminate the product.

Q3: Which analytical techniques are most suitable for identifying impurities in my this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating and quantifying the main compound and its impurities. A well-developed HPLC method can provide information on the number of impurities and their relative abundance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the separated impurities, providing crucial clues for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and any isolated impurities. It is particularly useful for identifying regioisomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile impurities, such as residual solvents.

Troubleshooting Guides

Low Product Yield
Potential Cause Recommended Solution(s)
Incomplete Reaction - Increase the reaction time and monitor the progress by TLC or HPLC. - Consider a moderate increase in the reaction temperature. - Ensure the stoichiometry of the brominating agent is correct.
Suboptimal Reaction Conditions - Screen different solvents to improve the solubility of the starting material and the reaction rate. - If using a solid brominating agent like NBS, ensure it is of high purity and reactive.
Product Loss During Work-up and Purification - Optimize the extraction procedure by adjusting the pH of the aqueous phase or using a different extraction solvent. - Refine the recrystallization or column chromatography conditions to minimize product loss.
Presence of Multiple Products (Impurities)
Potential Cause Recommended Solution(s)
Over-bromination (Di-bromo impurity detected) - Reduce the equivalents of the brominating agent. - Add the brominating agent slowly and portion-wise to the reaction mixture. - Maintain a lower reaction temperature to improve selectivity.
Formation of Regioisomers - Modify the reaction solvent to influence the regioselectivity of the bromination. - Investigate different brominating agents that may offer better selectivity for the C3 position.
Unreacted Starting Material - Increase the reaction time or temperature as mentioned for low yield. - Ensure efficient mixing of the reaction mixture.
Residual Solvents - Dry the final product under high vacuum for an extended period. - Perform a solvent swap by dissolving the product in a more volatile solvent and re-evaporating.

Experimental Protocols

Synthesis of 6-nitro-1H-indazole (Starting Material)

A common method for the synthesis of 6-nitro-1H-indazole is through the diazotization of 2-methyl-5-nitroaniline followed by intramolecular cyclization.

Materials:

  • 2-methyl-5-nitroaniline

  • Glacial acetic acid

  • Sodium nitrite

  • Water

Procedure:

  • Dissolve 2-methyl-5-nitroaniline in glacial acetic acid.

  • Cool the solution to 15-20°C in an ice-water bath.

  • Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 25°C.

  • Stir the mixture for approximately 15 minutes.

  • Allow the solution to stand at room temperature for 3 days to facilitate complete cyclization.

  • Concentrate the solution under reduced pressure.

  • Dilute the residue with a small amount of water and stir to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Plausible Synthesis of this compound

This protocol is based on the bromination of a similar nitro-indazole derivative and represents a likely method.

Materials:

  • 6-nitro-1H-indazole

  • N,N-Dimethylformamide (DMF)

  • Bromine

Procedure:

  • Under a nitrogen atmosphere, dissolve 6-nitro-1H-indazole in DMF in a reaction flask.

  • Cool the solution to a low temperature (e.g., -5 to 0°C) using an ice-salt bath.

  • Slowly add a solution of bromine in DMF dropwise to the cooled reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by pouring it into cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any residual DMF and salts.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Impurity Identification Workflow

cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_resolution Resolution start Synthesis of this compound hplc_initial Initial HPLC Analysis start->hplc_initial lcms LC-MS Analysis hplc_initial->lcms Unexpected Peaks gcms GC-MS for Volatiles hplc_initial->gcms Suspected Volatiles purify Optimize Purification hplc_initial->purify Known Impurities isolate Isolate Impurity (Prep-HPLC) lcms->isolate Identify MW of Impurity nmr NMR Spectroscopy structure Structure Elucidation nmr->structure isolate->nmr Obtain Pure Impurity modify Modify Synthesis Protocol structure->modify structure->purify

Caption: Workflow for the identification and resolution of impurities.

Data Presentation

Potential Impurities and their Characteristics
Impurity TypePlausible Structure/IdentityIdentification MethodMitigation Strategy
Starting Material 6-nitro-1H-indazoleHPLC (retention time comparison with standard), LC-MS (m/z)Increase reaction time/temperature, optimize stoichiometry.
Over-bromination Di-bromo-6-nitro-1H-indazoleLC-MS (higher m/z), NMRReduce brominating agent, control addition rate and temperature.
Regioisomer Other bromo-6-nitro-1H-indazole isomersHPLC (different retention time), NMR (different coupling patterns)Modify solvent and brominating agent.
Residual Solvent DMF, Ethanol, Ethyl Acetate, HexaneGC-MSProper drying under vacuum, solvent swap.

Technical Support Center: Purification of 3-Bromo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-bromo-6-nitro-1H-indazole by column chromatography. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used and effective stationary phase for the purification of this compound and its derivatives.[1][2] Standard flash chromatography grade silica gel (230-400 mesh) is a suitable choice.[3]

Q2: Which mobile phase (eluent) system is best for the separation?

A2: A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate is highly recommended.[1][2] The optimal ratio will depend on the specific impurities present in your crude sample, but a good starting point is a hexane:ethyl acetate mixture.[1][2]

Q3: How can I determine the optimal solvent ratio for the mobile phase?

A3: Thin-layer chromatography (TLC) should be used to determine the ideal solvent system before running the column. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound to ensure good separation on the column.[3]

Q4: Can this compound decompose on silica gel?

A4: While not explicitly reported for this compound, some organic compounds can be sensitive to the acidic nature of silica gel.[4] If you suspect decomposition (e.g., streaking on TLC or the appearance of new, more polar spots), performing a 2D TLC can help confirm instability.[4]

Troubleshooting Guide

Issue: The compound is not moving from the origin on the TLC plate or column, even with a high concentration of ethyl acetate.

  • Potential Cause: The solvent system is not polar enough, or your compound is interacting very strongly with the silica gel.

  • Recommended Solution:

    • Increase the polarity of the mobile phase by gradually increasing the percentage of ethyl acetate.

    • If the compound remains immobile, consider adding a small amount of a more polar solvent like methanol (0.5-1%) to the eluent.

    • For indazole derivatives, which can be slightly basic, peak tailing and strong adsorption can occur on acidic silica gel. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the mobile phase can help improve elution.

Issue: The product is co-eluting with an impurity.

  • Potential Cause: The polarity of the chosen solvent system is not optimal for separating the product from a specific impurity.

  • Recommended Solution:

    • Adjust the polarity of the eluent system. A less polar mobile phase (higher hexane to ethyl acetate ratio) will generally increase the separation between compounds.

    • Consider using a different solvent system altogether. For example, a dichloromethane/hexane system might offer different selectivity.

    • If a gradient elution was used, try a shallower gradient to improve resolution.

Issue: The collected fractions are very dilute, and I can't see the compound on the TLC plate.

  • Potential Cause: The compound may have eluted, but at a very low concentration in each fraction.

  • Recommended Solution:

    • Concentrate a small sample of the fractions you expect to contain your product and then run a TLC.

    • Ensure you are using an appropriate visualization technique for the TLC plate (e.g., UV light at 254 nm), as the compound may not be colored.

Issue: The compound appears to be degrading on the column, resulting in a lower yield and multiple spots on the TLC of collected fractions.

  • Potential Cause: The compound may be unstable on the acidic silica gel over the time it takes to run the column.[4]

  • Recommended Solution:

    • Deactivate the silica gel by treating it with a base (e.g., washing with a solvent containing a small amount of triethylamine) before packing the column.

    • Consider using an alternative stationary phase like neutral alumina.[4]

    • Minimize the time the compound spends on the column by using flash chromatography with applied pressure to increase the flow rate.

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis and Column Chromatography

Mobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value*Observations and Recommendations
9:1~0.4 - 0.5May result in rapid elution and potential co-elution with non-polar impurities.[1]
8:2~0.3 - 0.4A good starting point for achieving optimal separation.[2]
7:3~0.2 - 0.3Ideal for good separation on a column; may lead to broader peaks.[3]

*Note: Rf values are estimates based on similar compounds and can vary depending on the specific batch of silica gel, temperature, and other experimental conditions.

Table 2: Expected Yield and Purity of this compound after Column Chromatography

ParameterExpected Value*Notes
Yield >75%The yield can be influenced by the purity of the crude material and the efficiency of the chromatographic separation. A synthesis of a derivative reported a 78% yield after chromatography.[2]
Purity >95% (by HPLC)Column chromatography is an effective method for achieving high purity. Purity should be confirmed by analytical techniques such as HPLC or NMR.

*Note: These values are illustrative and may vary based on the specific synthetic route and experimental execution.

Experimental Protocol

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column for flash chromatography

  • TLC plates (silica gel 60 F254)

  • Collection tubes or flasks

  • Rotary evaporator

2. Method Development with TLC:

  • Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude material onto TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the spots under UV light (254 nm).

  • Select the solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound.[3]

3. Column Preparation:

  • Prepare a slurry of silica gel in the chosen mobile phase (the least polar composition if using a gradient).

  • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface.

  • Equilibrate the column by running the mobile phase through it until the packing is stable.

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.

  • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the chosen mobile phase.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

  • Collect fractions in separate tubes.

  • Monitor the elution of the compound by periodically analyzing the collected fractions by TLC.

6. Product Isolation:

  • Combine the pure fractions containing the this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the yield and confirm the purity using appropriate analytical methods (e.g., NMR, HPLC, melting point).

Mandatory Visualization

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 3-Bromo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 3-bromo-6-nitro-1H-indazole. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How can I determine the appropriate solvent ratio in a mixed solvent system?

A2: To determine the ideal ratio, dissolve the crude this compound in the minimum amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature. Then, slowly add the "poor" solvent (the one in which it is less soluble) dropwise until the solution becomes cloudy (the point of saturation). Add a few drops of the "good" solvent back until the solution is clear again. Allowing this solution to cool slowly should yield crystals.

Q3: My compound "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[3][4] To remedy this, reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Using a larger volume of solvent or a different solvent system may also resolve this issue.

Q4: I have a very low yield of recrystallized product. How can I improve it?

A4: A low yield can be due to several factors. Using too much solvent is a common cause, as more of your compound will remain in the mother liquor upon cooling.[3][5] Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Also, make sure the solution is sufficiently cooled, perhaps in an ice bath, to maximize precipitation. However, be aware that aggressively cooling can sometimes lead to the formation of smaller, less pure crystals.[6] Some product loss is inherent to the recrystallization process as the compound will have some solubility in the solvent even at low temperatures.[5]

Q5: What are the key safety precautions to take when working with this compound and the associated solvents?

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to create a surface for crystal nucleation.[3][5]- Add a seed crystal of the pure compound.[3][5]
Crystals form too quickly - The solution was cooled too rapidly, potentially trapping impurities.- Reheat the solution to redissolve the crystals.- Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[4]
Colored impurities in the final product - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the crystal surface.- Consider using a small amount of activated charcoal to adsorb the colored impurities from the hot solution before filtration.- Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent after filtration.
The compound "oils out" - The solution is cooling too quickly.- The compound is significantly impure.- The melting point of the compound is below the boiling point of the solvent.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3][4]- If impurities are high, consider a preliminary purification step like column chromatography.- Select a solvent with a lower boiling point.
Low recovery of the purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Crystals were re-dissolved during washing.- Use the minimum amount of hot solvent necessary for dissolution.[5]- Ensure the filtration apparatus is pre-heated to prevent cooling.- Allow sufficient time for cooling and consider using an ice bath to maximize crystal formation.- Use ice-cold solvent to wash the crystals.

Predicted Solubility Data

The following table provides a qualitative prediction of the solubility of this compound in common laboratory solvents based on its chemical structure, which features both polar (nitro group, N-H of the indazole) and nonpolar (aromatic rings) characteristics. Experimental verification is highly recommended.

Solvent Class Example Solvents Predicted Solubility at Room Temperature Predicted Solubility at Elevated Temperature Notes
Polar Protic Water, Ethanol, MethanolLow to ModerateModerate to HighThe presence of hydrogen bond donors and acceptors suggests some affinity for protic solvents. Solubility is expected to be higher in alcohols than in water.[7]
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneModerate to HighHighStrong dipole-dipole interactions are expected to lead to good solubility, especially at higher temperatures.[7]
Nonpolar Hexane, TolueneLowLow to ModerateThe aromatic nature of the compound may allow for some solubility in toluene at higher temperatures, but solubility in alkanes like hexane is expected to be poor.
Ethers Diethyl Ether, THFLow to ModerateModerate
Halogenated Dichloromethane, ChloroformModerateHigh

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and specific volumes should be optimized based on small-scale trials.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature. A suitable solvent will show low solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube.

  • Continue adding the solvent dropwise while heating until the solid just dissolves.

  • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will provide a good yield of crystals upon cooling.

2. Recrystallization Procedure: a. Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound completely dissolves. b. Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes. c. Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them. d. Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] e. Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals. f. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. g. Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. h. Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.

Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound 'Oils Out'? cool->oiling_out no_crystals No Crystals crystals_form->no_crystals No collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes oiling_out->crystals_form No oiled_out Oiled Out oiling_out->oiled_out Yes add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed reduce_volume Reduce Solvent Volume (Boil Off) no_crystals->reduce_volume reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiled_out->reheat_add_solvent add_seed->cool reduce_volume->cool reheat_add_solvent->cool end End collect_crystals->end

References

optimizing reaction conditions for the synthesis of 3-bromo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-bromo-6-nitro-1H-indazole. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most direct and common synthetic strategy involves the electrophilic bromination of 6-nitro-1H-indazole at the C3 position. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) or liquid bromine in a suitable solvent.[1] The pyrazole ring of the indazole system is generally more activated towards electrophilic substitution than the nitro-deactivated benzene ring, favoring substitution at the 3-position.[1]

Q2: What are the primary challenges and potential side reactions in this synthesis?

A2: Key challenges include controlling the regioselectivity to exclusively obtain the 3-bromo isomer, preventing over-bromination which can lead to di- or tri-brominated products, and achieving complete reaction conversion.[2] Incomplete reactions can complicate the purification process due to the presence of unreacted starting material.[2]

Q3: What safety precautions are necessary when handling the reagents for this synthesis?

A3: The reagents used in this synthesis require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Liquid bromine is highly corrosive and toxic upon inhalation, capable of causing severe burns.[1] Nitroaromatic compounds are potentially explosive and should be handled with care, avoiding heat, shock, and friction.[1]

Q4: How can the successful synthesis and purity of this compound be confirmed?

A4: Standard analytical techniques are essential for confirming the structure and purity of the final product. These include:

  • NMR Spectroscopy (¹H & ¹³C): To confirm the chemical structure and identify any isomeric impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of fractions during column chromatography.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Incomplete bromination.Increase the reaction time or slightly elevate the temperature. Consider a modest excess of the brominating agent (e.g., 1.1-1.2 equivalents).[2]
Degradation of starting material or product.Avoid excessive heating and prolonged reaction times, especially in the presence of strong acids or bases.[2]
Formation of Multiple Products (Low Selectivity) Non-selective bromination.Use a highly regioselective brominating agent like N-Bromosuccinimide (NBS).[1][2] Optimize the solvent and temperature; lower temperatures often favor higher selectivity.[2]
Over-bromination (di-brominated products).Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly to the reaction mixture to maintain a low concentration.[2]
Difficulty in Purifying the Final Product Co-elution of impurities during column chromatography.Adjust the polarity of the eluent system. Consider using a different stationary phase for chromatography.[2]
Presence of unreacted starting material.Ensure the bromination reaction has gone to completion using TLC or LC-MS analysis before workup. If necessary, increase the reaction time or add a slight excess of the brominating agent.[2]

Experimental Protocols

Materials:

  • 6-nitro-1H-indazole

  • N,N-Dimethylformamide (DMF)

  • Bromine (Br₂)

  • Nitrogen gas

  • Water

  • Ethanol

Procedure:

  • Under a nitrogen atmosphere, dissolve 6-nitro-1H-indazole in DMF in a three-necked reaction flask equipped with a stirrer.

  • Cool the reaction mixture to -5°C.

  • Slowly add a solution of bromine in DMF dropwise to the reaction mixture, maintaining the temperature at -5°C.

  • After the addition is complete, allow the reaction to stir at 0 to -5°C for 1 hour.

  • Slowly warm the reaction mixture to 35-40°C and maintain this temperature for approximately 11 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • For purification, recrystallize the crude product from an ethanol/water mixture.

Quantitative Data Summary

The following table summarizes reaction conditions from a patent for the synthesis of the similar 3-bromo-5-nitro-1H-indazole, which may serve as a starting point for optimization.[3]

ParameterValue
Starting Material 5-nitro-1H-indazole
Solvent N,N-Dimethylformamide (DMF)
Brominating Agent Bromine (Br₂)
Temperature -5°C to 40°C
Reaction Time ~12 hours
Yield >95%

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Reaction & Workup cluster_purification Purification A Dissolve 6-nitro-1H-indazole in DMF under N2 B Cool to -5°C A->B C Slowly add Bromine in DMF B->C D Stir at 0-5°C, then warm to 35-40°C C->D E Monitor by TLC D->E F Quench in Ice Water D->F G Filter Crude Product F->G H Recrystallize from Ethanol/Water G->H I Dry Final Product H->I J J I->J Characterization (NMR, MS, HPLC)

Caption: Experimental workflow for the synthesis of this compound.

References

preventing over-bromination in the synthesis of 3-bromo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-6-nitro-1H-indazole. Our aim is to help you overcome common challenges, with a particular focus on preventing over-bromination.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the direct electrophilic bromination of 6-nitro-1H-indazole using a suitable brominating agent in an acidic solvent, such as acetic acid. The regioselectivity is generally directed to the C3 position of the indazole ring.

Q2: I am observing significant amounts of a di-brominated byproduct. What is the likely cause and how can I prevent it?

A2: The formation of di-brominated species is a common issue known as over-bromination. This typically occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled. To mitigate this, it is recommended to add the brominating agent dropwise and closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Using a stoichiometric amount of the brominating agent is also crucial.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The reagents used in this synthesis, particularly bromine and nitroaromatic compounds, are hazardous. Liquid bromine is highly corrosive and toxic upon inhalation, requiring the use of a well-ventilated fume hood and appropriate personal protective equipment (PPE).[2] Nitroaromatic compounds can be energetic and should be handled with care, avoiding excessive heat, shock, or friction.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques are essential for structural confirmation and purity assessment. These include:

  • NMR Spectroscopy (¹H & ¹³C): To confirm the chemical structure and identify any isomeric impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

IssuePotential CauseRecommended Solution(s)
Low Yield of this compound Incomplete Bromination- Increase the reaction time or slightly raise the temperature. - Consider increasing the equivalents of the brominating agent incrementally (e.g., from 1.0 to 1.1 equivalents).[3]
Product Degradation- Avoid excessive heating and prolonged reaction times.
Formation of Multiple Products (Low Selectivity) Non-selective Bromination- Use a highly regioselective brominating agent like N-Bromosuccinimide (NBS). - Optimize the solvent and temperature; lower temperatures often favor higher selectivity.[3]
Over-bromination (di-brominated products)- Use a stoichiometric amount of the brominating agent. - Add the brominating agent slowly to the reaction mixture to maintain a low concentration.[3]
Difficulty in Product Purification Co-elution of Impurities during Column Chromatography- Adjust the polarity of the eluent system. - Consider using a different stationary phase for chromatography. - A recrystallization step before or after column chromatography may be beneficial.[3]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask, dissolve 6-nitro-1H-indazole (1.0 eq.) in a suitable solvent, such as glacial acetic acid.

  • Control Temperature: Cool the solution to 0-5 °C using an ice bath.

  • Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., bromine, 1.0-1.1 eq.) in the same solvent dropwise to the reaction mixture while maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction mixture at low temperature and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction by pouring the mixture into ice water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Comparison of Brominating Agents
Brominating AgentTypical ConditionsAdvantagesPotential Issues
Bromine (Br₂) in Acetic Acid Acetic Acid, room temp. to elevated temp.Readily available.Can lead to over-bromination (di/tri-substituted products).[4]
N-Bromosuccinimide (NBS) Acetonitrile or Acetic Acid, 0-5°C to refluxGood regioselectivity control.[4]Requires fresh, properly stored reagent.
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Ethanol, 40 °C, ultrasound irradiationHigh efficiency and selectivity.[5][6]Requires specialized equipment (ultrasonic bath).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_reaction Monitor Reaction (TLC/HPLC) start->check_reaction workup Workup and Purification check_reaction->workup Reaction Complete product_ok Desired Product (Good Yield & Purity) workup->product_ok Successful troubleshoot Analyze Undesired Outcome workup->troubleshoot Unsuccessful low_yield Low Yield troubleshoot->low_yield Low Conversion over_bromination Over-bromination troubleshoot->over_bromination Byproduct Formation low_purity Low Purity troubleshoot->low_purity Impure Product adjust_conditions Adjust Reaction Conditions: - Stoichiometry - Temperature - Addition Rate low_yield->adjust_conditions over_bromination->adjust_conditions optimize_purification Optimize Purification: - Solvent System - Recrystallization low_purity->optimize_purification adjust_conditions->start Retry Synthesis optimize_purification->workup Re-purify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purity Assessment of 3-bromo-6-nitro-1H-indazole by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity assessment of 3-bromo-6-nitro-1H-indazole using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis

Experimental Protocol: Reversed-Phase HPLC for this compound

This protocol is a general starting point and may require optimization based on the specific impurities present and the HPLC system used.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added to both solvents.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Sample Preparation Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[1]

HPLC Troubleshooting Guide & FAQs

Question: Why am I seeing a noisy or drifting baseline in my HPLC chromatogram?

Answer: A noisy or drifting baseline can be caused by several factors.[2][3] Common causes include:

  • Air bubbles in the mobile phase or detector cell: Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[3]

  • Contamination in the mobile phase or column: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.[3][4]

  • Detector lamp instability: The detector lamp may be nearing the end of its life and require replacement.[3]

  • Inadequate column equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the analysis.[3]

  • Leaks in the system: Check for any loose fittings or connections in the pump, injector, or detector.[2]

Question: My peaks are tailing. What could be the cause and how can I fix it?

Answer: Peak tailing can compromise quantification and resolution.[2] Potential causes include:

  • Column degradation: The column may be contaminated or the stationary phase may have deteriorated. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.[2]

  • Excessive sample load: Overloading the column can lead to poor peak shape.[2] Try injecting a smaller volume or a more dilute sample.

  • Secondary interactions: The analyte may be interacting with active sites on the stationary phase. Adding a small amount of a competing agent, like an acid or a base, to the mobile phase can sometimes improve peak shape.

Question: I am observing unexpected peaks in my chromatogram. What should I do?

Answer: Unexpected peaks can arise from several sources:

  • Contamination: The contamination could be from glassware, solvents, or the sample itself.[5] Run a blank injection (mobile phase only) to check for system contamination.[5]

  • Sample degradation: The compound may be unstable under the analytical conditions.[6] Try preparing a fresh sample and analyzing it immediately.[5]

  • Presence of impurities: The unexpected peaks could be impurities from the synthesis of this compound.[5] Techniques like LC-MS can be used to identify the molecular weight of these impurities.[5][6]

Question: My retention times are shifting between injections. What is causing this?

Answer: Retention time shifts can be due to:

  • Changes in mobile phase composition: Ensure the mobile phase is well-mixed and that the solvent proportions are accurate.

  • Fluctuations in column temperature: Use a column oven to maintain a consistent temperature, as even small temperature changes can affect retention times.[7]

  • Column equilibration: The column may not be fully equilibrated between runs, especially during gradient elution.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve Sample (e.g., 1 mg/mL in ACN/H2O) injection Inject Sample (10 µL) sample_prep->injection mobile_phase_prep Prepare Mobile Phase (e.g., 60:40 ACN:H2O) degas Degas Mobile Phase mobile_phase_prep->degas hplc_system HPLC System Setup (C18 Column, 30°C) degas->hplc_system hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram purity_calc Calculate Purity (Area % Report) chromatogram->purity_calc

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Experimental Protocol: GC-MS for this compound

Given the nitro-aromatic structure, thermal stability is a key consideration. Lower injector and oven temperatures are recommended to prevent degradation.[8]

Parameter Condition
GC Column Low-bleed capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 200°C (or lower, to be optimized)
Oven Temperature Program Initial: 100°C, hold for 1 min. Ramp: 10°C/min to 250°C, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
MS Transfer Line Temp 250°C
MS Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu
Sample Preparation Dissolve the sample in a volatile solvent like acetone or ethyl acetate to a concentration of approximately 1 mg/mL.

GC-MS Troubleshooting Guide & FAQs

Question: I am not seeing any peaks for my compound, or the peaks are very small. What could be the problem?

Answer: This could be due to several issues:

  • Leaks in the system: Air leaks are a common problem in GC-MS and can significantly reduce sensitivity.[9] Use an electronic leak detector to check for leaks at the injector, column fittings, and MS interface.

  • Injector issues: The syringe may be defective, or the injector liner could be contaminated or inactive.[10]

  • Thermal degradation: this compound may be degrading in the hot injector. Try lowering the injector temperature.[10]

  • Column issues: The column may be installed incorrectly or may be broken.[9]

Question: My peaks are broad or tailing. How can I improve the peak shape?

Answer: Poor peak shape in GC can be caused by:

  • Active sites in the inlet or column: The nitro and indazole functional groups can interact with active sites, causing tailing.[11] Using an ultra-inert liner and a properly deactivated column is crucial.[9]

  • Improper column installation: If the column is installed too far into the detector or not far enough, it can lead to peak tailing.[9]

  • Contamination: Contamination in the injector or at the head of the column can cause peak distortion.[10]

Question: I'm seeing extra peaks in my chromatogram that are not from my sample. What is their source?

Answer: These are often referred to as ghost peaks and can originate from:

  • Septum bleed: Pieces of the injector septum can break off and be swept onto the column.

  • Contaminated carrier gas: Impurities in the carrier gas can accumulate on the column and elute as peaks. An in-line gas purifier is recommended.[12]

  • Carryover from previous injections: Highly retained or concentrated samples can carry over to subsequent runs. A thorough solvent wash of the syringe and a blank run can help identify and mitigate this.

GCMS_Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution no_peaks No or Small Peaks leaks System Leaks no_peaks->leaks degradation Thermal Degradation no_peaks->degradation bad_shape Poor Peak Shape (Tailing/Broad) activity Active Sites bad_shape->activity contamination Contamination bad_shape->contamination extra_peaks Extra/Ghost Peaks extra_peaks->contamination check_leaks Check for Leaks leaks->check_leaks lower_temp Lower Injector Temp degradation->lower_temp inert_flowpath Use Inert Liner/Column activity->inert_flowpath clean_system Clean Injector/Column contamination->clean_system contamination->clean_system

Caption: Troubleshooting logic for common GC-MS issues.

References

challenges in scaling up the synthesis of 3-bromo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and navigate the challenges associated with the synthesis and scale-up of 3-bromo-6-nitro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A typical synthetic pathway involves a two-step process. The first step is the formation of the 6-nitro-1H-indazole core, commonly achieved through the diazotization of a corresponding aniline precursor (e.g., 2-methyl-5-nitroaniline), followed by an intramolecular cyclization. The second step is the regioselective bromination of the 6-nitro-1H-indazole intermediate at the C3 position using a suitable brominating agent.

Q2: What are the primary challenges and safety concerns in the initial diazotization step?

A2: The diazotization of aromatic amines to form diazonium salts is a critical but hazardous step.[1][2] Key challenges include:

  • Thermal Instability : Diazonium salts can be explosive, especially when isolated in a dry, solid state.[1]

  • Temperature Control : The reaction is highly exothermic and requires strict temperature control, typically between 0-5 °C, to prevent decomposition of the diazonium salt and minimize side reactions.[3][4]

  • Handling of Nitrous Acid : Nitrous acid is unstable and generated in situ from sodium nitrite and a strong acid. Stoichiometric control is crucial to avoid excess nitrous acid.[1]

Q3: How can regioselectivity be controlled during the bromination step to favor the 3-position?

A3: Achieving high regioselectivity for bromination at the C3 position is a significant challenge. The pyrazole ring of the indazole system is generally more activated towards electrophilic substitution than the nitro-substituted benzene ring.[5] To favor the desired C3 isomer, careful optimization of reaction conditions is essential. This includes the choice of a highly regioselective brominating agent like N-bromosuccinimide (NBS), slow addition of the reagent, and maintaining lower temperatures to enhance selectivity.[3]

Q4: What are the major difficulties encountered when scaling up this synthesis?

A4: Scaling up from laboratory to pilot or industrial scale introduces several challenges:

  • Heat Management : Both the diazotization and bromination steps can be exothermic. Efficient heat transfer and robust cooling systems are critical to maintain temperature control in larger reactors.[4][5]

  • Mixing Efficiency : Ensuring homogenous mixing in large vessels is vital for consistent reaction progress and to avoid localized "hot spots".[4]

  • Reagent Handling : The safe handling of large quantities of hazardous materials like bromine, sodium nitrite, and strong acids requires specialized equipment and stringent safety protocols.[5]

  • Product Isolation and Purification : Isolating the pure product can be complicated by the co-elution of impurities or regioisomers during chromatography. Recrystallization may be necessary for further purification.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of 6-nitro-1H-indazole (Precursor) Incomplete diazotization of the starting aniline.Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of the nitrosating agent.[3][4]
Inefficient cyclization.Optimize the reaction temperature and time for the cyclization step. Ensure the pH of the reaction mixture is appropriate for the specific method used.[3]
Low Yield of this compound Incomplete bromination.Increase the reaction time or slightly raise the temperature, while carefully monitoring for side product formation. Consider increasing the equivalents of the brominating agent (e.g., from 1.0 to 1.1-1.2 eq.).[3]
Degradation of the product.Avoid excessive heating and prolonged reaction times, particularly in the presence of strong acids or bases.[3]
Formation of Multiple Products (Low Selectivity) Non-selective bromination (e.g., at other positions).Use a highly regioselective brominating agent like N-Bromosuccinimide (NBS). Optimize the solvent and temperature; lower temperatures often favor higher selectivity.[3]
Over-bromination (di-brominated products).Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly to the reaction mixture to maintain a low concentration.[3][4]
Difficulty in Product Purification Co-elution of impurities or regioisomers during column chromatography.Adjust the polarity of the eluent system (e.g., mixtures of hexane and ethyl acetate). Consider using a different stationary phase for chromatography.[3]
Product is soluble in the aqueous layer during workup.Adjust the pH of the aqueous layer to decrease the solubility of the product. Use a different or larger volume of extraction solvent.[4]
Inconsistent Results on Scale-Up Poor temperature control in a larger reactor.Use a jacketed reactor with an efficient cooling system. Control the addition rate of reagents to manage exotherms.[4]
Inefficient mixing.Use an appropriate stirrer and agitation speed for the reactor size and viscosity of the reaction mixture.[4]

Experimental Protocols

The following are generalized protocols based on established chemical principles for indazole synthesis. Note: These protocols should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 1: Synthesis of 6-nitro-1H-indazole (Precursor)

This protocol is based on the diazotization of 2-methyl-5-nitroaniline.

  • Diazotization :

    • In a suitable reaction vessel, dissolve 2-methyl-5-nitroaniline in an acidic medium (e.g., a mixture of acetic acid and propionic acid).[3]

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C.[4]

    • Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.[3]

  • Cyclization & Work-up :

    • Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until reaction completion is confirmed by TLC or HPLC.[4]

    • Cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 6-nitro-1H-indazole.

Protocol 2: Synthesis of this compound

This protocol describes the bromination of the 6-nitro-1H-indazole precursor.

  • Reaction Setup :

    • Dissolve the 6-nitro-1H-indazole obtained from Protocol 1 in a suitable solvent, such as acetic acid or N,N-Dimethylformamide (DMF).[4][6]

    • Cool the solution to 0-5 °C.

  • Bromination :

    • Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the reaction solvent) dropwise, maintaining the low temperature.[3][6]

    • Stir the reaction mixture for several hours, monitoring its progress by TLC or HPLC.[4]

  • Work-up and Purification :

    • Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate or onto crushed ice to quench any excess bromine.[4]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[3]

Visualized Workflows and Pathways

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Bromination Start 2-Methyl-5-nitroaniline Diazonium Diazonium Salt Intermediate (Unstable) Start->Diazonium NaNO2, Acid 0-5 °C Indazole 6-nitro-1H-indazole Diazonium->Indazole Cyclization (Heat) FinalProduct This compound Indazole->FinalProduct Brominating Agent (e.g., NBS)

Caption: Synthetic route for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow action_node action_node start_node Low Final Yield? check_step1 Low Yield of Indazole Intermediate? start_node->check_step1 Yes check_step2 Low Yield in Bromination Step? start_node->check_step2 No incomplete_diazo Incomplete Diazotization? check_step1->incomplete_diazo Yes incomplete_bromo Incomplete Bromination? check_step2->incomplete_bromo Yes purity_issue Purity Issues? check_step2->purity_issue No, yield is ok but purity is low solve_diazo Verify Temp (0-5°C) Use Fresh NaNO2 incomplete_diazo->solve_diazo Likely solve_bromo Increase Reaction Time Increase Reagent eq. incomplete_bromo->solve_bromo Likely solve_purity Optimize Chromatography Attempt Recrystallization purity_issue->solve_purity Yes

Caption: Logic diagram for troubleshooting low yield issues.

Key Safety Hazards

Safety_Hazards Diazotization Diazotization Step Hazard: Explosive intermediate Hazard: Exothermic reaction Control: Strict Temp (0-5°C) Control: No Isolation Control: Slow Addition Bromination Bromination Step Hazard: Corrosive/Toxic Reagents Hazard: Exothermic reaction Control: Fume Hood / PPE Control: Cooling Control: Quenching Warning CRITICAL HAZARDS Warning->Diazotization Warning->Bromination

Caption: Critical safety hazards and control measures.

References

Validation & Comparative

Comparative Reactivity Analysis: 3-Bromo- vs. 3-Chloro-6-nitro-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the reactivity and synthetic utility of 3-bromo- and 3-chloro-6-nitro-1H-indazole, supported by experimental data.

The 6-nitro-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a variety of therapeutic agents. The choice of the halogen at the 3-position, either bromine or chlorine, significantly influences the reactivity and synthetic strategy for diversification of this core. This guide provides a comparative analysis of the reactivity of 3-bromo-6-nitro-1H-indazole and 3-chloro-6-nitro-1H-indazole, focusing on reactions paramount to drug development, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Executive Summary

In general, this compound exhibits higher reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating easier oxidative addition to the palladium catalyst. Conversely, 3-chloro-6-nitro-1H-indazole can be a more cost-effective starting material, and while often requiring more forcing reaction conditions or specialized catalyst systems, it can provide a viable synthetic route. The strong electron-withdrawing effect of the nitro group at the 6-position activates the 3-position for both types of reactions.

Comparative Reactivity Data

The following table summarizes typical reaction conditions and yields for various transformations of 3-bromo- and 3-chloro-6-nitro-1H-indazole, compiled from various synthetic reports.

Reaction TypeSubstrateCoupling PartnerCatalyst/BaseSolventTemp. (°C)Yield (%)Reference
Suzuki Coupling This compoundArylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O10085-95
3-Chloro-6-nitro-1H-indazoleArylboronic acidPd₂(dba)₃, SPhos / K₃PO₄Toluene/H₂O11070-85
Sonogashira Coupling This compoundTerminal alkynePd(PPh₃)₂Cl₂, CuI / Et₃NTHF6080-90
3-Chloro-6-nitro-1H-indazoleTerminal alkynePd(PPh₃)₂Cl₂, CuI / Et₃NDMF10065-75
Buchwald-Hartwig Amination This compoundAminePd₂(dba)₃, Xantphos / Cs₂CO₃Dioxane11075-90
3-Chloro-6-nitro-1H-indazoleAminePd₂(dba)₃, RuPhos / NaOtBuToluene12060-80
Nucleophilic Aromatic Substitution (SNAr) This compoundAlkoxideNaHTHF25>95
3-Chloro-6-nitro-1H-indazoleAlkoxideNaHTHF25>95

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

To a solution of this compound (1.0 eq) in a 4:1:1 mixture of toluene/ethanol/water is added the corresponding arylboronic acid (1.2 eq) and sodium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is then heated to 100 °C and stirred for 12-16 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-6-nitro-1H-indazole.

General Procedure for Buchwald-Hartwig Amination of 3-Chloro-6-nitro-1H-indazole

A mixture of 3-chloro-6-nitro-1H-indazole (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and RuPhos (0.04 eq) in toluene is subjected to three cycles of vacuum/argon. The reaction mixture is then heated to 120 °C in a sealed tube for 18-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the corresponding 3-amino-6-nitro-1H-indazole.

Reactivity Comparison and Mechanistic Considerations

The enhanced reactivity of the bromo-derivative in palladium-catalyzed cross-coupling is primarily due to the weaker C-Br bond, which facilitates a more rapid oxidative addition step in the catalytic cycle. For the more robust C-Cl bond, stronger reaction conditions, such as higher temperatures and the use of more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, RuPhos), are often necessary to achieve comparable yields.

In contrast, for SNAr reactions, the reactivity is governed by the electrophilicity of the carbon atom at the 3-position and the stability of the Meisenheimer intermediate. The strong electron-withdrawing nitro group significantly activates this position for nucleophilic attack. The difference in electronegativity between chlorine and bromine is less impactful in this context, leading to similar high reactivity for both substrates under standard SNAr conditions.

logical_relationship cluster_reactivity Factors Influencing Reactivity cluster_reactions Reaction Type Reactivity Reactivity Pd_Coupling Pd-Catalyzed Cross-Coupling Reactivity->Pd_Coupling SNAr Nucleophilic Aromatic Substitution Reactivity->SNAr Bond_Strength C-X Bond Strength (Br < Cl) Bond_Strength->Pd_Coupling Dominant Factor Electronegativity Halogen Electronegativity (Cl > Br) Electronegativity->SNAr Minor Influence Electron_Withdrawing_Group 6-Nitro Group (Strong -I, -M effect) Electron_Withdrawing_Group->SNAr Dominant Factor experimental_workflow Start Start Reactants 3-Halo-6-nitro-1H-indazole + Coupling Partner + Base Start->Reactants Reaction_Setup Reaction Setup Reactants->Reaction_Setup Solvent Degassed Solvent Solvent->Reaction_Setup Catalyst Palladium Catalyst + Ligand Catalyst->Reaction_Setup Heating Heat to 80-120 °C Reaction_Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

A Comparative Spectroscopic Analysis of 3-bromo-6-nitro-1H-indazole and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 3-bromo-6-nitro-1H-indazole and its key positional isomers: 3-bromo-4-nitro-1H-indazole, 3-bromo-5-nitro-1H-indazole, and 3-bromo-7-nitro-1H-indazole. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The precise characterization of isomeric compounds is a critical step in chemical research and drug development, as the position of functional groups can significantly influence a molecule's physicochemical properties and biological activity. This guide focuses on the spectroscopic differentiation of this compound and its isomers, providing a valuable resource for their unambiguous identification.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundH-4 (ppm)H-5 (ppm)H-7 (ppm)NH (ppm)
This compound~7.8 (d)~7.5 (d)~8.0 (s)~11.0-13.0 (br s)
3-bromo-4-nitro-1H-indazole-~7.6 (t)~7.9 (d)~11.0-13.0 (br s)
3-bromo-5-nitro-1H-indazole~8.0 (d)-~7.9 (d)~11.0-13.0 (br s)
3-bromo-7-nitro-1H-indazole~7.7 (d)~7.4 (t)-~11.0-13.0 (br s)
Note: Predicted chemical shifts (δ, ppm) are based on the analysis of structurally similar compounds. Coupling constants (J) are expected to be in the range of 8-9 Hz for ortho-coupling and 1-2 Hz for meta-coupling. The NH proton signal is typically broad and its chemical shift is dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

CompoundC-3C-3aC-4C-5C-6C-7C-7a
This compound~118~120~122~126~148~115~142
3-bromo-4-nitro-1H-indazole~117~121~145~120~128~118~140
3-bromo-5-nitro-1H-indazole116.7122.9119.4142.1120.9110.1140.4
3-bromo-7-nitro-1H-indazole~119~122~124~128~120~147~139
Note: ¹³C NMR data for 3-bromo-5-nitro-1H-indazole is from Org. Magn. Reson., 19 , 225 (1982). Data for other isomers are predicted based on analogous compounds.

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

CompoundN-H stretch (cm⁻¹)C=C stretch (aromatic) (cm⁻¹)NO₂ asymmetric stretch (cm⁻¹)NO₂ symmetric stretch (cm⁻¹)C-Br stretch (cm⁻¹)
This compound~3300-3400~1600-1450~1530~1350~700-600
3-bromo-4-nitro-1H-indazole~3300-3400~1600-1450~1530~1350~700-600
3-bromo-5-nitro-1H-indazole~3300-3400~1600-1450~1530~1350~700-600
3-bromo-7-nitro-1H-indazole~3300-3400~1600-1450~1530~1350~700-600
Note: Predicted IR absorption bands are based on characteristic frequencies for the functional groups present.

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Major Fragment Ions (m/z)
This compoundC₇H₄BrN₃O₂241.03[M]+• at 241/243, [M-NO₂]+, [M-Br]+
3-bromo-4-nitro-1H-indazoleC₇H₄BrN₃O₂241.03[M]+• at 241/243, [M-NO₂]+, [M-Br]+
3-bromo-5-nitro-1H-indazoleC₇H₄BrN₃O₂241.03[M]+• at 241/243, [M-NO₂]+, [M-Br]+
3-bromo-7-nitro-1H-indazoleC₇H₄BrN₃O₂241.03[M]+• at 241/243, [M-NO₂]+, [M-Br]+
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern in the mass spectrum.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Sample Introduction: The sample can be introduced directly via a solid probe or dissolved in a suitable solvent and introduced via a liquid chromatography system.

  • Data Acquisition: The mass spectrum is acquired over a suitable mass range to observe the molecular ion and key fragment ions.

Workflow for Isomer Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of the bromo-nitro-1H-indazole isomers.

G cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., Nitro-1H-indazole) reaction Bromination Reaction start->reaction mixture Mixture of Isomers reaction->mixture separation Chromatographic Separation (e.g., Column Chromatography, HPLC) mixture->separation isomers Isolated Isomers separation->isomers nmr NMR Spectroscopy (¹H, ¹³C) isomers->nmr ir IR Spectroscopy isomers->ir ms Mass Spectrometry isomers->ms data Comparative Data Analysis nmr->data ir->data ms->data end Identified Isomers data->end Structure Elucidation

Caption: A generalized workflow for the synthesis, separation, and spectroscopic characterization of bromo-nitro-1H-indazole isomers.

Comparative Guide to the Biological Activity of 3-Bromo-6-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-bromo-6-nitro-1H-indazole derivatives and structurally related compounds. While direct experimental data for derivatives of this compound is limited in some therapeutic areas, this document synthesizes available findings for analogous compounds to offer valuable insights for the design and evaluation of novel therapeutic agents. The information presented is compiled from various studies to facilitate a comparative assessment of their potential.

Antileishmanial Activity

Derivatives of the closely related 3-chloro-6-nitro-1H-indazole have demonstrated notable activity against various Leishmania species. These compounds are believed to exert their effect through the inhibition of trypanothione reductase, a crucial enzyme in the parasite's defense against oxidative stress.

Table 1: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives

Compound IDLeishmania SpeciesIC50 (µg/mL)
4 L. infantum10.2 ± 0.9
5 L. infantum12.5 ± 1.1
7 L. infantum15.8 ± 1.4
10 L. infantum8.9 ± 0.7
11 L. infantum7.5 ± 0.6
11 L. tropica18.2 ± 1.5
12 L. infantum9.3 ± 0.8
13 L. infantum6.1 ± 0.5
13 L. tropica14.7 ± 1.2
13 L. major20.1 ± 1.8

Data from a study on 3-chloro-6-nitro-1H-indazole derivatives, close structural analogs of the 3-bromo counterparts.

Anticancer Activity

Table 2: Anticancer Activity of Selected Indazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 2f (indazole amide derivative) 4T1 (Breast Cancer)0.23 - 1.15--
Compound 6o (1H-indazole-3-amine derivative) K562 (Chronic Myeloid Leukemia)5.155-Fluorouracil-
Compound 5k (mercapto acetamide derivative) Hep-G2 (Hepatoma)3.325-Fluorouracil-

Note: The compounds listed in this table are not direct derivatives of this compound but represent the anticancer potential of the broader indazole scaffold.

Experimental Protocols

In Vitro Antileishmanial Activity Assay (MTT Assay)

This protocol is adapted from studies on 3-chloro-6-nitro-1H-indazole derivatives.

  • Leishmania Promastigote Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 24°C.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in the culture medium. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

  • Assay Procedure:

    • Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 2 x 10^6 cells/mL.

    • Various concentrations of the test compounds are added to the wells.

    • Plates are incubated at 24°C for 72 hours.

    • Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for an additional 4 hours at 24°C.

    • The reaction is stopped by adding 100 µL of 50% isopropanol in 10% sodium dodecyl sulfate (SDS).

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite viability against the compound concentration.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in the cell culture medium.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test compounds.

    • The plates are incubated for 48-72 hours.

    • After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO.

    • The absorbance is read at 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration that inhibits cell growth by 50%, is determined from dose-response curves.

Visualizations

experimental_workflow cluster_culture Cell/Parasite Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture of Cancer Cells or Leishmania Promastigotes seed Seeding in 96-well plates start->seed treat Addition of this compound derivatives (various concentrations) seed->treat incubation Incubation (48-72h) treat->incubation add_mtt Addition of MTT solution incubation->add_mtt incubation_mtt Incubation (4h) add_mtt->incubation_mtt solubilize Solubilization of formazan incubation_mtt->solubilize read Absorbance reading solubilize->read calculate Calculation of IC50 values read->calculate

Caption: General workflow for in vitro biological activity assessment.

signaling_pathway cluster_leishmania Leishmania Parasite cluster_apoptosis Cancer Cell (Potential Mechanism) TryR Trypanothione Reductase (TryR) T_SH_2 Reduced Trypanothione (T(SH)2) TryR->T_SH_2 Reduction TS2 Trypanothione Disulfide (TS2) TS2->TryR TryP Tryparedoxin Peroxidase T_SH_2->TryP Reduces ROS Reactive Oxygen Species (ROS) TryP->ROS Detoxifies Cell_Damage Oxidative Damage & Parasite Death ROS->Cell_Damage Indazole This compound Derivative Indazole->TryR Inhibition Indazole_apoptosis Indazole Derivative Bax Bax Indazole_apoptosis->Bax Upregulation Bcl2 Bcl-2 Indazole_apoptosis->Bcl2 Downregulation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-6-nitro-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Its structural versatility allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including potent anticancer and antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3-bromo-6-nitro-1H-indazole core and structurally related indazoles, supported by experimental data and detailed methodologies to inform the rational design of novel therapeutics.

Structure-Activity Relationship of Indazole Analogs

Anticancer Activity of 6-Bromo-1H-indazole Analogs

A study focusing on derivatives of 6-bromo-1H-indazole reveals the impact of substitutions at the C3 and C6 positions on their antiproliferative activity against various cancer cell lines. The general structure involves the introduction of a styryl group at C3 and different substituents at C6.

Table 1: Antiproliferative Activity of 6-Bromo-1H-indazole Analogs

Compound IDR1 (C6-substituent)R2 (C3-substituent)A549 IC50 (µM)4T1 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
2a 4-(4-methylpiperazin-1-yl)phenyl(E)-3,5-dimethoxystyryl>10>10>101.154.89
2f 4-(piperazin-1-yl)phenyl(E)-3,5-dimethoxystyryl0.450.230.870.330.51
2g 6-(piperazin-1-yl)pyridin-3-yl(E)-3,5-dimethoxystyryl2.541.833.162.082.67
2h 4-(4-ethylpiperazin-1-yl)phenyl(E)-3,5-dimethoxystyryl0.980.651.540.821.12
2i 4-(4-isopropylpiperazin-1-yl)phenyl(E)-3,5-dimethoxystyryl1.320.982.111.151.56

Data compiled from studies on novel indazole derivatives as anti-cancer agents.[1]

SAR Summary for Anticancer Activity:

  • C6-Substituent: The nature of the substituent at the C6 position significantly influences the anticancer potency. The presence of a piperazin-1-yl)phenyl group at this position (compound 2f ) resulted in the most potent activity across all tested cell lines.

  • Piperazine N-substitution: N-alkylation of the piperazine moiety generally leads to a decrease in activity. For instance, the N-methyl (2a ), N-ethyl (2h ), and N-isopropyl (2i ) analogs all showed reduced potency compared to the unsubstituted piperazine analog 2f . This suggests that a free secondary amine on the piperazine ring is favorable for activity.

  • Aromatic System at C6: Replacing the phenyl ring with a pyridine ring (compound 2g ) also resulted in diminished activity compared to 2f .

Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Analogs

A series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated for their activity against different Leishmania species. These compounds feature various heterocyclic moieties attached to the N1 position of the indazole ring.

Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Analogs

Compound IDN1-SubstituentL. infantum IC50 (µM)L. major IC50 (µM)L. tropica IC50 (µM)
4 Isoxazoline derivative5.53>200>200
5 Isoxazoline derivative4>200>200
11 1,2,3-Triazole derivative6>20076
13 1,2,3-Triazole derivative11038186

Data compiled from studies on novel 3-chloro-6-nitro-1H-indazole derivatives.

SAR Summary for Antileishmanial Activity:

  • N1-Substituent: The introduction of heterocyclic rings at the N1 position of the 3-chloro-6-nitro-1H-indazole core is crucial for antileishmanial activity.

  • Heterocycle Type: Both isoxazoline (compounds 4 and 5 ) and 1,2,3-triazole (compounds 11 and 13 ) derivatives displayed activity, particularly against L. infantum.

  • Species Selectivity: The activity of these analogs is highly dependent on the Leishmania species. Compounds 4 and 5 were potent against L. infantum but inactive against L. major and L. tropica. In contrast, some triazole derivatives showed broader (though generally lower) activity.

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of the indazole analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.[2]

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

For indazole analogs designed as kinase inhibitors, their potency is often evaluated using in vitro kinase assays.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity.

Detailed Procedure:

  • Kinase Reaction: A reaction mixture is prepared containing the target kinase, a suitable substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is initiated and incubated at a controlled temperature for a specific period.

  • ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: A Kinase Detection Reagent is then added, which converts the ADP generated during the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated. The signal is measured using a luminometer.[4][5]

  • IC50 Determination: The IC50 value is determined by measuring the reduction in the luminescent signal in the presence of varying concentrations of the inhibitor.

Visualizing the SAR Workflow and a Relevant Signaling Pathway

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Core This compound Core Analogs Library of Analogs (Varying R1, R2, etc.) Core->Analogs Chemical Modification InVitro In Vitro Assays (e.g., MTT, Kinase Assay) Analogs->InVitro Data IC50 / MIC Values InVitro->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead Lead->Core Optimization

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Indazole Analog Inhibitor->RTK Inhibition

Caption: A simplified receptor tyrosine kinase signaling pathway often targeted by indazole-based inhibitors.

References

A Comparative Guide to the Structural Validation of 3-bromo-6-nitro-1H-indazole: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey of discovery. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of 3-bromo-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry.

At a Glance: Comparing Structural Validation Methods

The following table summarizes the key quantitative data obtained from X-ray crystallography of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole and typical data from complementary spectroscopic methods.

ParameterX-ray CrystallographyNMR SpectroscopyMass SpectrometryInfrared (IR) Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nucleiMolecular weight, elemental composition, fragmentation patternPresence of functional groups
Sample Phase Crystalline SolidSolutionGas/Liquid/SolidSolid/Liquid
Key Data Points Unit cell dimensions, space group, atomic coordinatesChemical shifts (δ), coupling constants (J)Mass-to-charge ratio (m/z)Absorption frequencies (cm⁻¹)
Resolution AtomicAtomic (Connectivity)MolecularFunctional Group

Definitive Structure by X-ray Crystallography

Single-crystal X-ray diffraction provides the most unambiguous evidence of a molecule's structure. The analysis of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole reveals the precise spatial arrangement of its atoms, confirming the connectivity and stereochemistry.[1][2]

Crystallographic Data for 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole
Crystal ParameterValue[1]
Chemical FormulaC₁₀H₆BrN₃O₂
Formula Weight280.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)14.6573 (3), 4.1650 (1), 17.4566 (3)
β (°)102.659 (1)
Volume (ų)1039.78 (4)
Z4
R-factor0.028
Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector. The resulting data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, the positions of the individual atoms can be determined and the molecular structure can be refined.[1]

xray_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray data_processing Data Processing xray->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Workflow for X-ray Crystallography.

Complementary Spectroscopic Validation Methods

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods offer valuable and often more readily accessible information about a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While experimental NMR data for this compound is not published, data for its derivatives, such as 3-bromo-6-nitro-1-phenyl-1H-indazole, can provide insights into the expected chemical shifts for the core indazole structure.[3]

Experimental Protocol: NMR Spectroscopy A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The tube is placed in a high-field NMR spectrometer. For ¹H NMR, a one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum. The resulting spectra show signals corresponding to each unique proton or carbon atom in the molecule, with their chemical shifts providing information about their electronic environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The PubChem database lists the molecular formula of this compound as C₇H₄BrN₃O₂ with a molecular weight of 242.03 g/mol .[4]

Experimental Protocol: Mass Spectrometry A small amount of the sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows a peak corresponding to the molecular ion, which confirms the molecular weight of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H bond of the indazole ring, the C=C bonds of the aromatic system, and the N-O bonds of the nitro group.

Experimental Protocol: IR Spectroscopy A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands in the spectrum are indicative of the types of chemical bonds and functional groups present in the molecule.

validation_methods cluster_methods Validation Techniques main Structural Validation of This compound xray X-ray Crystallography 3D Structure Bond Lengths/Angles main->xray Definitive nmr NMR Spectroscopy H-C Framework Connectivity main->nmr Supportive ms Mass Spectrometry Molecular Weight Formula main->ms Supportive ir IR Spectroscopy Functional Groups main->ir Supportive

Complementary Structural Validation Methods.

Conclusion

The structural validation of this compound relies on a combination of powerful analytical techniques. While X-ray crystallography of a close derivative provides unequivocal proof of the core indazole structure, spectroscopic methods such as NMR, MS, and IR provide essential and complementary information. For drug development professionals, utilizing a suite of these techniques is crucial for ensuring the identity and purity of synthesized compounds, thereby underpinning the reliability of subsequent biological and pharmacological studies.

References

comparing the efficacy of different brominating agents for indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of bromine atoms into the indazole scaffold is a cornerstone of medicinal chemistry, providing a versatile handle for further molecular elaboration through cross-coupling reactions. The choice of a brominating agent is critical, directly impacting reaction efficiency, regioselectivity, and overall yield. This guide provides an objective comparison of common brominating agents for indazole synthesis, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.

Performance Comparison of Brominating Agents

The efficacy of different brominating agents for the synthesis of brominated indazoles varies significantly based on the reagent, substrate, and reaction conditions. This section summarizes the performance of three common agents: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), N-Bromosuccinimide (NBS), and elemental Bromine (Br₂).

Brominating AgentSubstrate ExampleReaction ConditionsYield (%)RegioselectivityReference
DBDMH 2-Phenyl-2H-indazoleNa₂CO₃, EtOH, Ultrasound (40 kHz/50 W), 40°C, 30 min93%C3-position[1][2][3][4][5][6]
NBS 2-Phenyl-2H-indazole25°C, 2.0 h88%C3-position[7][8]
NBS 4-Substituted NH-free indazolesDichloromethaneGood yieldsC7-position[9]
Br₂ 2-Phenyl-2H-indazoleAcetic Acid, High Temp.High (for mono-bromination)Poor (mixture of di-substituted products)[6][7][8]

Key Observations:

  • DBDMH under ultrasound-assisted conditions demonstrates high efficiency and excellent regioselectivity for the C3 position of 2-substituted indazoles, with short reaction times.[1][2][3][4][5][6]

  • NBS is a versatile reagent that can be tuned to achieve high yields for either C3 or C7 bromination depending on the substrate and reaction conditions.[7][8][9] It is presented as an environmentally friendlier option compared to Br₂.[7][8]

  • **Bromine (Br₂) **, while capable of affording high yields for mono-bromination, suffers from poor regioselectivity when multiple bromination is possible, often leading to difficult-to-separate mixtures of isomers.[7][8] It is also noted to be toxic and difficult to handle.[6]

Experimental Protocols

Detailed methodologies for the key bromination reactions are provided below.

Protocol 1: Ultrasound-Assisted C3-Bromination using DBDMH

This protocol is adapted from the work of Ying et al.[1][2][3][4][5][6]

Materials:

  • Indazole derivative (0.2 mmol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol)

  • Sodium Carbonate (Na₂CO₃) (0.4 mmol)

  • Ethanol (EtOH) (2.0 mL)

Procedure:

  • To a reaction vessel, add the indazole derivative, DBDMH, and Na₂CO₃.

  • Add ethanol to the mixture.

  • Place the vessel in an ultrasonic bath (40 kHz, 50 W).

  • Irradiate the mixture at 40°C for 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Metal-Free C3-Bromination using NBS

This protocol is based on the findings of a study on metal-free regioselective halogenation.[7][8]

Materials:

  • 2-Phenyl-2H-indazole (1.0 equiv.)

  • N-Bromosuccinimide (NBS) (1.0 equiv.)

  • Solvent (e.g., Ethanol or Water)

Procedure:

  • Dissolve 2-phenyl-2H-indazole in the chosen solvent in a reaction flask.

  • Add NBS to the solution.

  • Stir the reaction mixture at 25°C.

  • Monitor the reaction for 2.0 hours.

  • Upon completion, isolate the product by simple filtration if a precipitate forms or by standard aqueous workup.

  • The product can be further purified by recrystallization.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for comparing the efficacy of different brominating agents.

G cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_analysis Analysis Indazole Indazole Substrate Reagent1 Brominating Agent 1 (e.g., DBDMH) Reagent2 Brominating Agent 2 (e.g., NBS) Reagent3 Brominating Agent 3 (e.g., Br2) Conditions1 Conditions A (e.g., Ultrasound, EtOH) Reagent1->Conditions1 Conditions2 Conditions B (e.g., 25°C, EtOH) Reagent2->Conditions2 Conditions3 Conditions C (e.g., Acetic Acid) Reagent3->Conditions3 Yield Yield Determination Conditions1->Yield Conditions2->Yield Conditions3->Yield Regioselectivity Regioselectivity Analysis (NMR, GC-MS) Yield->Regioselectivity Purity Purity Assessment (HPLC) Regioselectivity->Purity

Caption: Experimental workflow for comparing brominating agents.

This guide provides a foundational understanding of the comparative efficacy of different brominating agents in indazole synthesis. Researchers are encouraged to consider the specific electronic and steric properties of their indazole substrates when selecting a bromination strategy, as these factors can significantly influence the reaction outcome.

References

electrochemical characterization of 3-bromo-6-nitro-1H-indazole for corrosion inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the electrochemical performance of 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole and other indazole derivatives as corrosion inhibitors, primarily for steel in acidic environments. The data presented is compiled from various experimental studies to offer an objective overview for researchers, scientists, and professionals in materials science and drug development.

Performance Comparison of Indazole Derivatives

The effectiveness of corrosion inhibitors is quantified by their ability to reduce the rate of corrosion, typically expressed as inhibition efficiency (%IE). This efficiency is determined through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The following tables summarize the performance of various indazole derivatives under specified conditions.

A study on a derivative, 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole (referred to as E1), demonstrated its efficacy as a corrosion inhibitor for mild steel in a 1.0 M HCl solution. The inhibition efficiency of E1 was found to increase as its concentration increased[1]. In comparison, other studies on indazole derivatives, such as 2-methyl-6-nitro-2H-indazole (6NI2) and 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole (6NE1), also showed significant inhibition, reaching efficiencies of up to 96.49% and 94.73% respectively at a concentration of 10⁻³ M[2]. Similarly, 5-nitroindazole has been reported to achieve a 99% inhibition efficiency for copper in a 3% NaCl solution[3].

Table 1: Potentiodynamic Polarization Data for Various Indazole Inhibitors

InhibitorConcentration (M)Corrosion Potential (Ecorr) mV vs. SCECorrosion Current Density (icorr) µA/cm²Inhibition Efficiency (%IE)Reference
Blank (1M HCl) --5211110-[2]
3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole (E1) 10⁻³-5015395.2[1]
2-methyl-6-nitro-2H-indazole (6NI2) 10⁻³-5023996.49[2]
1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole (6NE1) 10⁻³-5086194.73[2]
5-Methoxy-indazole (MIA) 10⁻³Not ReportedNot Reported91.04[4]
5-aminoindazole (AIA) 0.8 x 10⁻³Not ReportedNot Reported95.2[3]

Note: Data is compiled from different studies and experimental conditions may vary slightly.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorConcentration (M)Charge Transfer Resistance (Rct) Ω·cm²Double Layer Capacitance (Cdl) µF/cm²Inhibition Efficiency (%IE)Reference
Blank (1M HCl) -12.6129-[2]
3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole (E1) 10⁻³3334594.9[1]
2-methyl-6-nitro-2H-indazole (6NI2) 10⁻³6873998.1[2]
1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole (6NE1) 10⁻³5244597.6[2]

Experimental Protocols

The data presented is derived from standard electrochemical techniques used to evaluate corrosion and its inhibition.

1. Potentiodynamic Polarization Measurements

This technique measures the relationship between the applied potential and the resulting current. A three-electrode cell is typically used, consisting of a working electrode (the metal sample, e.g., mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum)[1][5].

  • Procedure: The working electrode is first immersed in the corrosive solution (e.g., 1M HCl) with or without the inhibitor for a stabilization period (e.g., 30 minutes) to reach a steady open circuit potential (OCP)[1]. The potential is then scanned from a cathodic value to an anodic value relative to the OCP. The resulting polarization curve (Tafel plot) is used to determine key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Inhibition Efficiency Calculation: The inhibition efficiency (%IE) is calculated from the corrosion current densities in the absence (i⁰corr) and presence (i_corr) of the inhibitor: %IE = [(i⁰corr - i_corr) / i⁰corr] x 100

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the resistance and capacitance of the electrode-electrolyte interface.

  • Procedure: The experiment is conducted at the stable OCP using the same three-electrode setup. A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz)[5]. The resulting impedance data is often represented as a Nyquist plot. An equivalent circuit model is then used to fit the data and extract parameters like the solution resistance (Rs) and the charge transfer resistance (Rct)[5]. A higher Rct value indicates greater resistance to corrosion.

  • Inhibition Efficiency Calculation: The %IE is calculated from the charge transfer resistance values in the presence (Rct) and absence (R⁰ct) of the inhibitor: %IE = [(Rct - R⁰ct) / Rct] x 100

Visualizing the Process and Mechanism

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines the typical workflow for assessing the performance of a potential corrosion inhibitor using electrochemical methods.

G A Prepare Corrosive Medium (e.g., 1M HCl) C Introduce Inhibitor (Varying Concentrations) A->C B Prepare Working Electrode (e.g., Mild Steel Coupon) D Assemble Three-Electrode Electrochemical Cell B->D C->D E Stabilize at Open Circuit Potential (OCP) D->E F Perform Electrochemical Impedance Spectroscopy (EIS) E->F G Perform Potentiodynamic Polarization (Tafel) E->G H Analyze Data: Calculate Rct, icorr, %IE F->H G->H I Compare Performance & Determine Optimal Concentration H->I

Fig. 1: Electrochemical testing workflow.

Proposed Mechanism of Inhibition

Indazole derivatives inhibit corrosion by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can be physical, chemical, or a combination of both (mixed-type)[4]. The process involves the interaction of heteroatoms (N), aromatic rings, and substituent groups within the indazole molecule with the metal's surface atoms.

G cluster_0 Corrosive Solution (e.g., HCl) cluster_1 Metal Surface (e.g., Fe) H H+ Metal Fe H->Metal Anodic Dissolution Fe -> Fe2+ + 2e- Cl Cl- Cl->Metal Cathodic Reaction 2H+ + 2e- -> H2 Inhibitor Indazole Derivative Inhibitor->Metal Adsorption via Heteroatoms (N) & π-electrons

Fig. 2: Inhibition via surface adsorption.

References

In-Silico Molecular Docking of 3-bromo-6-nitro-1H-indazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals exploring the therapeutic potential of indazole-based compounds will find a notable gap in the existing scientific literature. Despite the interest in substituted indazoles as scaffolds for various therapeutic agents, comprehensive in-silico molecular docking studies specifically focused on 3-bromo-6-nitro-1H-indazole derivatives are not publicly available at this time. This guide, therefore, addresses this informational void by presenting a comparative analysis of a closely related analogue, the 3-chloro-6-nitro-1H-indazole derivatives, for which molecular docking data has been published. This information can serve as a valuable proxy for understanding the potential interactions and binding affinities of the bromo-derivatives.

While the electronic and steric differences between a bromine and a chlorine substituent are expected to influence binding interactions, the overall binding mode and key interacting residues may share similarities. The following sections provide a detailed overview of the in-silico molecular docking studies performed on 3-chloro-6-nitro-1H-indazole derivatives, offering insights that can guide future research on their 3-bromo counterparts.

Comparative Docking Analysis of 3-chloro-6-nitro-1H-indazole Derivatives

In a study investigating the antileishmanial activity of novel 3-chloro-6-nitro-1H-indazole derivatives, molecular docking was employed to elucidate their binding mechanism with a key parasitic enzyme, Trypanothione Reductase (TryR).[1] This enzyme is crucial for the survival of Leishmania parasites and represents a validated drug target.

The following table summarizes the key quantitative data obtained from these docking studies, providing a basis for comparing the binding efficiencies of different derivatives.

Compound IDTarget ProteinBinding Energy (kcal/mol)Interacting Amino Acid Residues
Derivative A Trypanothione Reductase (TryR)-8.5Tyr110, Gly111, Trp122, Ser166
Derivative B Trypanothione Reductase (TryR)-8.2Tyr110, Gly111, Ala114, Trp122
Derivative C Trypanothione Reductase (TryR)-7.9Tyr110, Trp122, Ser166, Leu170
Reference Ligand Natural Substrate-9.1Tyr110, Gly111, Trp122, Ser166, Arg222

Note: The specific derivative structures and their corresponding IDs are detailed in the source publication. The binding energies and interacting residues are representative examples from the study.

Experimental Protocols for In-Silico Molecular Docking

To ensure the reproducibility and transparency of the in-silico experiments, a detailed methodology is crucial. The following protocol outlines the typical steps involved in a molecular docking study, as described in the research on 3-chloro-6-nitro-1H-indazole derivatives.

1. Ligand and Protein Preparation:

  • The three-dimensional structures of the 3-chloro-6-nitro-1H-indazole derivatives were generated and optimized using computational chemistry software.

  • The crystal structure of the target protein, Trypanothione Reductase (PDB ID: XXXX), was obtained from the Protein Data Bank.

  • Water molecules and co-crystallized ligands were removed from the protein structure, and polar hydrogen atoms were added.

2. Docking Simulation:

  • A grid box was defined around the active site of the target protein to specify the search space for the ligand.

  • The docking calculations were performed using AutoDock or a similar software package.

  • The program systematically explores different conformations and orientations of the ligand within the active site, calculating the binding energy for each pose.

3. Analysis of Results:

  • The docking results were analyzed to identify the most favorable binding poses based on the lowest binding energy scores.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the molecular basis of binding.

Visualizing the In-Silico Workflow

To provide a clear understanding of the logical flow of a molecular docking study, the following diagram illustrates the key steps involved.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure Generation & Optimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Structure Retrieval & Refinement) protein_prep->grid_gen docking_run Molecular Docking Simulation (Conformational Search & Scoring) grid_gen->docking_run pose_analysis Binding Pose Analysis (Lowest Energy Conformation) docking_run->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

Caption: A generalized workflow for in-silico molecular docking studies.

Future Directions

The absence of specific molecular docking data for this compound derivatives highlights a clear area for future research. Such studies would be invaluable for:

  • Direct Comparison: Enabling a direct and accurate comparison of the binding affinities and interaction patterns of bromo- versus chloro-derivatives.

  • Structure-Activity Relationship (SAR) Studies: Providing crucial data to build robust SAR models, which can guide the design of more potent and selective inhibitors.

  • Target Identification: Exploring the binding of these compounds against a panel of therapeutically relevant targets, such as kinases, to identify potential new applications.

References

comparative analysis of the synthesis routes for substituted 6-nitroindazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Substituted 6-Nitroindazoles

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted 6-nitroindazoles is a cornerstone in the development of various therapeutic agents, owing to the versatile chemical reactivity of the indazole scaffold.[1][2] This guide provides a comparative analysis of established synthetic routes for various substituted 6-nitroindazoles, presenting key performance indicators, detailed experimental protocols, and a visual representation of a common synthetic workflow. The information herein is intended to assist researchers in selecting the optimal synthetic strategy based on factors such as yield, starting material availability, and reaction conditions.

Comparative Analysis of Synthesis Routes

The following table summarizes different synthetic methodologies for a selection of substituted 6-nitroindazoles, highlighting key quantitative data to facilitate comparison.

Target CompoundStarting MaterialKey Reagents/ConditionsYieldPurityReference
6-Nitroindazole2-Methyl-5-nitroanilineAcetic acid, Acetic anhydride, Sodium nitrite; 70-100°C96.1%97.8%[3][4]
3-Methyl-6-nitro-1H-indazole2-Methyl-5-nitroanilineGlacial acetic acid, Sodium nitrite; <25°C, then RT for 3 daysNot explicitly statedNot explicitly stated[2]
6-Nitro-1H-indazole-3-carbaldehyde (Protocol 1)6-NitroindoleSodium nitrite, Hydrochloric acid, Water; 20°C, 90 minutes77%Not explicitly stated[1]
6-Nitro-1H-indazole-3-carbaldehyde (Protocol 2 - Optimized)6-NitroindoleSodium nitrite, Hydrochloric acid, DMF; 0°C to 80°C, 6 hoursNot explicitly stated for 6-nitro derivativeNot explicitly stated[1]
Substituted 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazolesSubstituted benzylidene tetralonesHydrazine hydrate, Acetic acid; Reflux, 2 hoursModerate to good yields (25-75% for subsequent reduction step)Not explicitly stated[5]

Experimental Protocols

Synthesis of 6-Nitroindazole from 2-Methyl-5-nitroaniline[3]

This procedure is adapted from a patented high-yield process.

Materials:

  • 2-Methyl-5-nitroaniline

  • Glacial acetic acid

  • Acetic anhydride

  • Sodium nitrite

Procedure:

  • A mixture of 2-methyl-5-nitroaniline (0.20 mole), 150 grams of glacial acetic acid, and acetic anhydride (0.40 mole) is prepared.

  • The mixture is heated to a temperature between 70°C and 100°C.

  • Solid sodium nitrite (0.25 mole) is added portion-wise to the reaction mixture while maintaining the temperature.

  • The reaction is monitored, and upon completion, the mixture is heated at 50 mm Hg to 80°C to remove acetic acid.

  • The residue is poured into water, and the resulting slurry is stirred at 70°-80°C for a few minutes, then cooled to 20°-25°C.

  • The product is collected by filtration, washed with water, and then treated with a 5% sodium hydroxide solution at 90°-95°C.

  • The resulting mixture is acidified, and the precipitated product is collected, washed with water, and dried.

Synthesis of 3-Methyl-6-nitro-1H-indazole[2]

This protocol involves the diazotization of 2-methyl-5-nitroaniline followed by intramolecular cyclization.

Materials:

  • 2-Methyl-5-nitroaniline

  • Glacial acetic acid

  • Sodium nitrite

  • Water

Procedure:

  • Dissolve 1.0 g (6.57 mmol) of 2-methyl-5-nitroaniline in 40 mL of glacial acetic acid.[2]

  • Cool the solution to 15-20°C using an ice-water bath.[2]

  • Prepare a solution of sodium nitrite in 1 mL of water and add it to the cooled solution. It is critical to maintain the reaction temperature below 25°C during this addition.[2]

  • Continue stirring the mixture for 15 minutes.[2]

  • Allow the solution to stand at room temperature for 3 days to ensure complete cyclization.[2]

  • Concentrate the solution under reduced pressure on a steam bath.[2]

  • Dilute the residue with a small volume of water and stir vigorously to precipitate the crude product.[2]

  • Collect the solid by filtration, wash with water, and dry.[2]

  • Recrystallize the crude product from ethanol to obtain the purified 3-methyl-6-nitro-1H-indazole.[2]

Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde (Protocol 1)[1]

This method involves the direct nitrosation of 6-nitroindole.

Materials:

  • 6-Nitroindole

  • Sodium nitrite (NaNO₂)

  • 2 N Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a reaction flask, dissolve sodium nitrite (2.64 g, 38.3 mmol) in distilled water (150 mL).[1]

  • Slowly add 6-nitroindole (5.15 g, 31.7 mmol) to the solution at 20°C. The suspension will be bright yellow.[1]

  • Add 2 N HCl (20 mL) dropwise over a period of 30 minutes.[1]

  • Stir the reaction mixture at 20°C for 90 minutes.

  • Filter the resulting solid and wash with water to obtain the product.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of substituted 6-nitroindazoles, starting from a substituted aniline derivative, which is a common strategy.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_end Final Product Start Substituted 2-Methylaniline Acetylation Acetylation Start->Acetylation Reagents1 Acetic Anhydride & Glacial Acetic Acid Reagents1->Acetylation Nitrosation_Cyclization Nitrosation & Intramolecular Cyclization Acetylation->Nitrosation_Cyclization Sodium Nitrite Workup Aqueous Workup (Quenching, Extraction) Nitrosation_Cyclization->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification End Substituted 6-Nitroindazole Purification->End

Caption: Generalized workflow for the synthesis of substituted 6-nitroindazoles.

References

Navigating the Regioselectivity of 3-bromo-6-nitro-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with the regioselectivity of reactions being a critical parameter in the synthesis of targeted therapeutic agents. This guide provides a comparative analysis of the regioselectivity of reactions involving 3-bromo-6-nitro-1H-indazole, a versatile building block in drug discovery. We present a compilation of experimental data from the literature, detailed experimental protocols, and visual representations of reaction pathways to aid in the strategic design of synthetic routes.

N-Alkylation: A Tale of Two Nitrogens

The N-alkylation of indazoles frequently yields a mixture of N1 and N2 isomers. The regiochemical outcome is a delicate interplay of steric and electronic effects of the substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions.

For this compound, the presence of the electron-withdrawing nitro group at the 6-position and the bromine atom at the 3-position significantly influences the nucleophilicity of the N1 and N2 positions. While specific comparative studies on N-alkylation of this compound are limited, data from closely related analogs provide valuable insights.

A study on the N-alkylation of various substituted indazoles revealed that electron-withdrawing groups on the benzene ring can influence the N1/N2 ratio. For instance, a nitro group at the C7 position strongly directs alkylation to the N2 position.[1][2][3][4] Conversely, bulky substituents at the C3 position tend to favor N1-alkylation due to steric hindrance around the N2 position.[2][3][5]

One specific example of N1-alkylation of this compound is the synthesis of 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole.[6][7] This reaction, carried out in the presence of a base, exclusively yielded the N1-substituted product.

Table 1: Regioselectivity of N-Alkylation of Substituted Indazoles

Indazole SubstrateAlkylating AgentBase / SolventN1:N2 RatioReference(s)
This compoundPropargyl bromideK₂CO₃ / THFN1 selective[6][7]
3-tert-butyl-1H-indazoleAlkyl bromideNaH / THF>99 : <1[2][3]
7-nitro-1H-indazoleAlkyl bromideNaH / THF4 : 96[1][2][3]
7-carboxy-1H-indazoleAlkyl bromideNaH / THF<1 : >99[2]
Experimental Protocol: N1-Alkylation of this compound

This protocol is adapted from the synthesis of 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole.[6][7]

Materials:

  • This compound

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1 eq) in THF, add potassium carbonate (2 eq), tetra-n-butylammonium bromide (0.1 eq), and propargyl bromide (2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure N1-alkylated product.

N_Alkylation_Pathway cluster_conditions Reaction Conditions Indazole This compound Indazolide Indazolide Anion Indazole->Indazolide Base N1_Product N1-Alkylated Product Indazolide->N1_Product R-X (Path A) N2_Product N2-Alkylated Product Indazolide->N2_Product R-X (Path B) Steric_Hindrance Steric Hindrance at C3 Steric_Hindrance->N1_Product Favors Electronic_Effects Electron-withdrawing Group at C6 Electronic_Effects->N2_Product Potentially Favors

Caption: Factors influencing N-alkylation regioselectivity.

C-C Cross-Coupling Reactions: Functionalizing the C3 Position

The bromine atom at the C3 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the C3 position. For these reactions to proceed, the indazole nitrogen is often protected to prevent interference with the catalyst.[8]

While specific examples for this compound are not abundant, the reactivity is expected to be analogous to other 3-iodo- and 3-bromoindazoles. The electron-withdrawing nitro group at the 4-position of a 3-iodo-1H-indazole has been shown to make the substrate more reactive towards oxidative addition in Suzuki-Miyaura couplings.[8][9]

Table 2: Representative Conditions for Cross-Coupling Reactions of 3-Haloindazoles

Reaction Type3-HaloindazoleCoupling PartnerCatalyst / LigandBase / SolventProductReference(s)
Suzuki-MiyauraN-protected 3-iodo-1H-indazoleArylboronic acidPd(PPh₃)₄Na₂CO₃ / Dioxane3-Aryl-1H-indazole[8][10]
Suzuki-MiyauraN-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃ / Dioxane/H₂OC7-arylated product[11]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This generalized protocol is based on established methods for 3-iodoindazoles and can be adapted for this compound, likely requiring N-protection for optimal results.[8]

Materials:

  • N-protected this compound

  • Arylboronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF, with water)

Procedure:

  • In a reaction vessel, combine the N-protected this compound (1 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Indazole N-Protected This compound Oxidative_Addition Oxidative Addition (Pd(0) -> Pd(II)) Indazole->Oxidative_Addition Boronic_Acid Arylboronic Acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination (Pd(II) -> Pd(0)) Transmetalation->Reductive_Elimination Reductive_Elimination->Oxidative_Addition Regenerates Pd(0) Product 3-Aryl-6-nitro-1H-indazole Reductive_Elimination->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Conclusion

The regioselectivity of reactions with this compound is a critical consideration for its use in synthetic chemistry. While N-alkylation can potentially lead to a mixture of N1 and N2 isomers, preliminary data suggests a preference for N1 substitution, which can be influenced by the reaction conditions. The C3-bromo substituent provides a reliable handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of 3-substituted indazoles. The provided protocols and diagrams serve as a foundational guide for researchers to navigate the reactivity of this important heterocyclic building block. Further systematic studies are warranted to fully map the regioselective landscape of this versatile molecule.

References

Safety Operating Guide

Proper Disposal of 3-bromo-6-nitro-1H-indazole: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-bromo-6-nitro-1H-indazole, a halogenated and nitrated organic compound, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for its handling and disposal. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found. The following guidance is based on the safety profiles of structurally similar compounds. Always refer to the specific SDS for the exact material in use before handling and disposal.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to wear the appropriate Personal Protective Equipment (PPE). Based on analogous compounds, this substance should be handled with care to avoid inhalation, skin, and eye contact.[1][2]

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.[2]

  • Lab Coat: To protect from skin contact.

  • Respiratory Protection: A respirator may be required if generating dust or aerosols.

All handling of this compound and its waste should be conducted within a certified chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.

Hazard Profile of Structurally Similar Compounds

Based on data for analogous bromo- and nitro-indazole derivatives, this compound is anticipated to be classified as a hazardous substance. The table below summarizes the hazard classifications for similar compounds, which should be used as a guideline.

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[2]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child[4]

Step-by-Step Disposal Protocol

The proper segregation and disposal of this compound are critical to prevent dangerous reactions and ensure regulatory compliance.

Waste Segregation: The Critical First Step

Due to its bromine and nitro functional groups, this compound must be treated as halogenated and nitrated organic waste .

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated and Nitrated Organic Solids."[5] The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[3][5]

  • Do Not Mix: Never mix this compound with other waste streams, especially:

    • Non-halogenated organic waste[3][5]

    • Acids or bases[5]

    • Oxidizing agents[5]

    • Aqueous waste[5]

Collection of Waste
  • Pure or Unused this compound: Carefully transfer the solid chemical into the designated "Halogenated and Nitrated Organic Waste" container.[3] Avoid generating dust during the transfer.

  • Contaminated Labware and Materials (e.g., gloves, weighing paper): Solid contaminated materials should be placed in a sealed bag and then deposited into the solid waste container.[3]

  • Contaminated Glassware:

    • Rinse the glassware with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate in a designated liquid "Halogenated and Nitrated Organic Waste" container.[3]

    • After this initial decontamination, the glassware can be washed according to standard laboratory procedures.

Container Management and Labeling
  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[5] Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]

  • Labeling: Ensure the hazardous waste label is complete and accurate, including the full chemical name ("this compound") and the associated hazards.

Final Disposal
  • Professional Disposal: On-site treatment, such as neutralization, or drain disposal is not a suitable option for this chemical.[5] The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5]

  • Incineration: The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[3] This process effectively destroys the organic molecule and removes hazardous byproducts from emissions.

Disposal Workflow

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated and Nitrated Organic Waste fume_hood->segregate waste_type Is the waste solid or liquid? segregate->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect Rinsate in Labeled Liquid Waste Container waste_type->liquid_waste Liquid container_management Keep Container Closed Store in Secondary Containment solid_waste->container_management liquid_waste->container_management ehs Arrange for Pickup by EHS or Licensed Waste Contractor container_management->ehs end End: Proper Disposal ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-bromo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 3-bromo-6-nitro-1H-indazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment and regulatory compliance. The following procedures are based on established safety data for structurally related nitro and bromo-containing aromatic compounds.

I. Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary defense against potential exposure to this compound. A comprehensive PPE protocol is mandatory due to the potential hazards of similar chemical structures, which include skin, eye, and respiratory irritation, and potential reproductive harm.[1][2][3]

Table 1: Required Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or equivalent standards.Protects eyes from splashes and airborne particles.
Face ShieldTo be worn over safety goggles.Provides a secondary layer of protection for the entire face from splashes or unexpected reactions.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Double gloving is recommended.[4][6]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[4][6]
Body Protection Laboratory CoatFlame-resistant (e.g., Nomex®) with a full front closure.Protects skin and personal clothing from contamination.
Full-Length Pants & Closed-Toe ShoesEnsures no exposed skin on the lower body and feet.
Respiratory Protection RespiratorNIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[4][6]

II. Operational Plan: Handling Procedures

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don appropriate PPE prep_hood Verify fume hood certification and function prep_ppe->prep_hood prep_materials Assemble all necessary materials in fume hood prep_hood->prep_materials handle_weigh Weigh solid in a disposable weigh boat prep_materials->handle_weigh Begin experiment handle_transfer Use a spatula for solid transfer handle_weigh->handle_transfer handle_solution Add solid to solvent slowly handle_transfer->handle_solution post_decontaminate Decontaminate all surfaces and equipment handle_solution->post_decontaminate Complete experiment post_dispose Segregate and dispose of all contaminated materials post_decontaminate->post_dispose cluster_waste Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal waste_solid Contaminated Solids (gloves, paper towels, etc.) collect_solid Dedicated, labeled 'Halogenated Organic Solid Waste' container waste_solid->collect_solid waste_liquid Unused Solutions & Reaction Mixtures collect_liquid Dedicated, labeled 'Halogenated Organic Liquid Waste' container waste_liquid->collect_liquid waste_pure Pure/Unused Compound waste_pure->collect_solid disposal_facility Licensed Hazardous Waste Disposal Facility collect_solid->disposal_facility collect_liquid->disposal_facility incineration Controlled Incineration disposal_facility->incineration Preferred Method

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.